Product packaging for Golvatinib(Cat. No.:CAS No. 928037-13-2)

Golvatinib

Cat. No.: B1684476
CAS No.: 928037-13-2
M. Wt: 633.7 g/mol
InChI Key: UQRCJCNVNUFYDX-UHFFFAOYSA-N
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Description

Golvatinib is an aromatic ether.
This compound has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck.
This compound is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H37F2N7O4 B1684476 Golvatinib CAS No. 928037-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRCJCNVNUFYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37F2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239155
Record name Golvatinib
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URL https://comptox.epa.gov/dashboard/DTXSID40239155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928037-13-2
Record name Golvatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Golvatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Golvatinib
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URL https://comptox.epa.gov/dashboard/DTXSID40239155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOLVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Golvatinib chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a detailed overview of the chemical properties, mechanism of action, and preclinical data of Golvatinib (E7050), a potent dual inhibitor of the c-Met and VEGFR-2 tyrosine kinases. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Name

This compound is a synthetic organic compound belonging to the class of diarylethers.

Chemical Structure:

IUPAC Name: N'-[2-fluoro-4-[[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[1]

Chemical Formula: C₃₃H₃₇F₂N₇O₄[2]

Molecular Weight: 633.69 g/mol [2]

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor that demonstrates potent and dual inhibition of both c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][3] The aberrant activation of these receptor tyrosine kinases is implicated in various aspects of tumor progression, including cell proliferation, migration, invasion, and angiogenesis.[1][3]

By binding to and inhibiting the activity of c-Met and VEGFR-2, this compound effectively blocks their signaling pathways. This dual inhibition leads to a reduction in tumor cell growth and the inhibition of new blood vessel formation (angiogenesis) that is essential for tumor survival and metastasis.[1][3] Specifically, in EGFR mutant lung cancer cell lines, this compound has been shown to circumvent resistance to EGFR tyrosine kinase inhibitors (TKIs) by blocking the Met/Gab1/PI3K/Akt signaling pathway.[4]

Signaling Pathway Inhibition

The following diagram illustrates the signaling pathways targeted by this compound.

Golvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Gab1 Gab1 cMet->Gab1 PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK This compound This compound This compound->cMet This compound->VEGFR2 Gab1->PI3K Akt Akt PI3K->Akt Cell_Effects Cell Proliferation, Survival, Angiogenesis Akt->Cell_Effects ERK->Cell_Effects

This compound's Inhibition of c-Met and VEGFR-2 Signaling Pathways.

Preclinical Data

In Vitro Kinase and Cell Proliferation Inhibition

This compound has demonstrated potent inhibitory activity against both c-Met and VEGFR-2 kinases. Its anti-proliferative effects have been evaluated in various cancer cell lines.

Target/Cell LineAssay TypeIC₅₀ (nM)Reference
c-MetKinase Assay14[4][5]
VEGFR-2Kinase Assay16[4][5]
MKN45 (gastric cancer)Cell Proliferation37[6]
EBC-1 (lung cancer)Cell Proliferation6.2[6]
Hs746T (gastric cancer)Cell Proliferation23[6]
SNU-5 (gastric cancer)Cell Proliferation24[6]
In Vivo Antitumor Activity

In vivo studies using xenograft models have shown that this compound significantly inhibits tumor growth and angiogenesis. Treatment with this compound has led to tumor regression and even disappearance in some models with c-Met amplification.[5][6] In a peritoneal dissemination model, this compound demonstrated an antitumor effect and a significant prolongation of lifespan in treated mice.[5][6]

Experimental Protocols

Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on adherent cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in 96-well plate (1,000-10,000 cells/well) B Incubate for 24 hours A->B C Add serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 490 nm G->H I Calculate % viability and IC₅₀ H->I

Workflow for Determining IC₅₀ using the MTT Assay.

Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Addition: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and 100 µL of the this compound-containing medium is added to each well.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of c-Met and VEGFR-2 Phosphorylation

This protocol describes the methodology for assessing the inhibitory effect of this compound on the phosphorylation of c-Met and VEGFR-2 in cancer cells.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound at various concentrations for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., MKN45, Hs746T) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

  • Drug Administration: this compound is administered orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used.

  • Data Analysis: The tumor growth in the treatment group is compared to the control group to determine the antitumor efficacy of this compound. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis.

References

Golvatinib's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golvatinib (E7050) is a potent, orally bioavailable small-molecule inhibitor that demonstrates significant anti-tumor activity by dual-targeting key receptor tyrosine kinases (RTKs) implicated in oncogenesis, tumor angiogenesis, and metastasis. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound in cancer cells. It details the drug's primary and secondary targets, the downstream signaling pathways it modulates, and its role in overcoming therapeutic resistance. This document also compiles quantitative data on its efficacy and provides detailed protocols for key experimental assays used to characterize its activity.

Introduction

The aberrant activation of receptor tyrosine kinases is a hallmark of many cancers, driving cell proliferation, survival, migration, and angiogenesis. This compound is a multi-targeted kinase inhibitor developed to simultaneously block critical pathways involved in tumor progression. Its primary targets are the hepatocyte growth factor receptor (c-Met) and the vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are frequently overexpressed or dysregulated in a wide range of solid tumors.[1][2][3] By inhibiting these two key RTKs, this compound exerts a powerful two-pronged attack on cancer cells, targeting both the tumor cell itself and the tumor microenvironment that supports its growth.

Molecular Targets of this compound

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their autophosphorylation and subsequent activation.

Primary Targets: c-Met and VEGFR-2

c-Met (Hepatocyte Growth Factor Receptor): The c-Met proto-oncogene encodes a transmembrane RTK that, upon binding its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signals promoting cell growth, motility, and invasion.[4] Dysregulation of the HGF/c-Met axis is a known driver of tumorigenesis and is associated with poor prognosis in several cancers.[5] this compound potently inhibits c-Met kinase activity.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a primary mediator of the pro-angiogenic effects of VEGF.[4] Its activation on endothelial cells is a critical step in the formation of new blood vessels, a process essential for tumor growth and metastasis. This compound's inhibition of VEGFR-2 disrupts this process, leading to a reduction in tumor vascularization.

Other Kinase Targets

In addition to its primary targets, this compound has been shown to inhibit other RTKs, contributing to its broad anti-cancer activity. These include:

  • Tie2: An angiopoietin receptor involved in vessel maturation and stability.

  • EphB4: A member of the Ephrin receptor family, implicated in cell migration, adhesion, and angiogenesis.

  • c-Kit: A stem cell factor receptor involved in the development of several cell types and implicated in certain cancers.

  • Ron: A close homolog of c-Met that can also contribute to tumor progression.[6]

Signaling Pathways Modulated by this compound

By inhibiting its target kinases, this compound effectively blocks multiple downstream signaling pathways that are critical for cancer cell survival and proliferation.

Inhibition of the c-Met Signaling Pathway

The binding of HGF to c-Met normally leads to the recruitment and phosphorylation of adaptor proteins, most notably Gab1 (GRB2-associated-binding protein 1). This initiates the activation of several downstream cascades, including the PI3K/Akt and MAPK/ERK pathways. This compound's inhibition of c-Met phosphorylation prevents the activation of these pathways, leading to decreased cell proliferation, survival, and motility.[4][5]

Golvatinib_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Gab1 Gab1 cMet->Gab1 Phosphorylates HGF HGF HGF->cMet PI3K PI3K Gab1->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation Promotes This compound This compound This compound->cMet Inhibits

Figure 1: this compound's inhibition of the c-Met signaling pathway.

Inhibition of the VEGFR-2 Signaling Pathway and Angiogenesis

In endothelial cells, VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling molecules that promote endothelial cell proliferation, migration, and survival, ultimately resulting in angiogenesis. This compound's inhibition of VEGFR-2 phosphorylation directly blocks these pro-angiogenic signals.

Golvatinib_VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes This compound This compound This compound->VEGFR2 Inhibits

Figure 2: this compound's inhibition of the VEGFR-2 signaling pathway.

Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)

A significant aspect of this compound's mechanism of action is its ability to circumvent resistance to EGFR TKIs in non-small cell lung cancer (NSCLC).[4] One of the key mechanisms of acquired resistance to EGFR inhibitors is the amplification of the c-Met gene or increased HGF production, which provides a "bypass" signaling pathway to reactivate downstream pro-survival signals like the PI3K/Akt pathway.[5] By inhibiting c-Met, this compound effectively shuts down this escape route, restoring sensitivity to EGFR TKIs.[4] This provides a strong rationale for combination therapies.

Quantitative Data Summary

The potency of this compound has been quantified in various preclinical studies. The following tables summarize key in vitro and in vivo efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
c-Met14
VEGFR-216
Tie2Data not consistently reported
EphB4Data not consistently reported
c-Kit10
Ron17

Data compiled from multiple sources.[4][6][7][8]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
MKN45Gastric Carcinoma37
EBC-1Lung Squamous Cell Carcinoma6.2
Hs746TGastric Carcinoma23
SNU-5Gastric Carcinoma24
A549Lung Carcinoma>1000
SNU-1Gastric Carcinoma>1000

Data indicates potent activity in c-Met amplified cell lines (MKN45, EBC-1, Hs746T, SNU-5).[4][5]

Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeThis compound Dose (mg/kg)Tumor Growth Inhibition (%)
MKN45Gastric Carcinoma50-200Significant regression
Hs746TGastric Carcinoma50-200Significant regression
SNU-5Gastric Carcinoma50-200Significant regression
EBC-1Lung Squamous Cell Carcinoma50-200Significant regression

High doses of this compound induced tumor regression and disappearance in c-Met amplified xenograft models.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 of this compound against its target kinases.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions start->prepare_reagents add_to_plate Add reagents to 96-well plate: 1. This compound/DMSO control 2. Kinase 3. Substrate/ATP mixture prepare_reagents->add_to_plate incubate Incubate at 30°C for 30-60 minutes add_to_plate->incubate add_detection Add detection reagent (e.g., ADP-Glo™) incubate->add_detection measure_signal Measure luminescence/fluorescence add_detection->measure_signal calculate_ic50 Calculate IC50 values measure_signal->calculate_ic50 end End calculate_ic50->end

Figure 3: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human c-Met or VEGFR-2 kinase in kinase buffer.

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

    • Prepare a solution of a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

  • Assay Procedure:

    • Add this compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add the kinase to each well and incubate briefly.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP levels using a detection reagent such as ADP-Glo™ Kinase Assay kit. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (WST-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1-5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

  • WST-8 Staining:

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of target proteins in response to this compound treatment.

Methodology:

  • Cell Lysis:

    • Treat cancer cells with this compound for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent dual inhibitor of c-Met and VEGFR-2 with a well-defined mechanism of action that translates to significant anti-tumor activity in preclinical models. By simultaneously targeting key drivers of tumor growth, survival, and angiogenesis, this compound represents a promising therapeutic agent. Its ability to overcome resistance to other targeted therapies further highlights its clinical potential, particularly in combination treatment regimens. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop this and similar multi-targeted kinase inhibitors.

References

E7050 drug discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of E7050 (Golvatinib)

Introduction

E7050, also known as this compound, is a novel, orally active, small-molecule tyrosine kinase inhibitor (TKI) developed by Eisai Co., Ltd.[1]. It was designed to dually target two key pathways implicated in tumor progression, invasion, metastasis, and angiogenesis: the c-Met (hepatocyte growth factor receptor) and the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathways[1][2]. Dysregulation of the HGF/c-Met pathway and the activation of the VEGF/VEGFR-2 pathway are common in various human cancers, making them attractive targets for therapeutic intervention[1][3]. This guide provides a detailed history of the discovery and development of E7050, from its preclinical validation to its investigation in clinical trials.

Preclinical Discovery and Development

The preclinical development of E7050 focused on validating its dual inhibitory activity and assessing its anti-tumor efficacy in both in vitro and in vivo models.

In Vitro Activity

Initial in vitro studies demonstrated that E7050 potently and selectively inhibits the phosphorylation of both c-Met and VEGFR-2[1]. The compound was tested against a panel of tumor cell lines and endothelial cells to determine its inhibitory concentrations.

Data Presentation: In Vitro Inhibitory Activity of E7050

Target/Cell LineAssay TypeIC50 (nM)Notes
c-MetKinase Autophosphorylation (MKN45 cells)14MKN45 is a gastric cancer cell line with c-Met amplification.
VEGFR-2Kinase Autophosphorylation (HUVECs)16Human Umbilical Vein Endothelial Cells stimulated with VEGF.
MKN45Cell Growth Inhibition37c-Met amplified gastric cancer cell line.
EBC-1Cell Growth Inhibition6.2c-Met amplified lung cancer cell line.
Hs746TCell Growth Inhibition23c-Met amplified gastric cancer cell line.
SNU-5Cell Growth Inhibition24c-Met amplified gastric cancer cell line.
HUVECCell Growth Inhibition (HGF-stimulated)-Potently inhibits HGF-stimulated endothelial cell growth.
HUVECCell Growth Inhibition (VEGF-stimulated)-Potently inhibits VEGF-stimulated endothelial cell growth.

Data sourced from Cancer Science (2010)[2].

Experimental Protocols: In Vitro Assays
  • Kinase Phosphorylation Assay:

    • Cell Culture: MKN45 cells (for c-Met) or Human Umbilical Vein Endothelial Cells (HUVECs, for VEGFR-2) were cultured in appropriate media.

    • Stimulation: HUVECs were stimulated with VEGF to induce VEGFR-2 phosphorylation. MKN45 cells exhibit constitutive c-Met phosphorylation due to gene amplification[2].

    • Treatment: Cells were treated with varying concentrations of E7050.

    • Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

    • Western Blot Analysis: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met or VEGFR-2 and total c-Met or VEGFR-2.

    • Data Analysis: The intensity of the phosphorylated protein bands was quantified and normalized to the total protein. The IC50 value was calculated as the concentration of E7050 that inhibited phosphorylation by 50%.

  • Cell Growth Inhibition Assay:

    • Cell Seeding: Tumor cells (MKN45, EBC-1, Hs746T, SNU-5) or HUVECs were seeded in 96-well plates.

    • Treatment: After cell attachment, the medium was replaced with fresh medium containing various concentrations of E7050. For HUVECs, HGF or VEGF was added to stimulate growth[1].

    • Incubation: Cells were incubated for a defined period (e.g., 72 hours).

    • Viability Assessment: Cell viability was measured using a standard method, such as the MTT or WST assay.

    • Data Analysis: The absorbance was measured, and the percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value was determined as the drug concentration causing 50% growth inhibition.

In Vivo Efficacy

E7050 demonstrated significant anti-tumor activity in mouse xenograft models. The studies showed that oral administration of E7050 led to the inhibition of c-Met and VEGFR-2 phosphorylation within the tumors, resulting in strong inhibition of tumor growth and angiogenesis[1].

In xenograft models using tumor cell lines with c-Met amplification (like Hs746T), high doses of E7050 (50-200 mg/kg) induced tumor regression and, in some cases, complete tumor disappearance[1][2]. Furthermore, in a peritoneal dissemination model, E7050 not only exerted an antitumor effect on the peritoneal tumors but also significantly prolonged the lifespan of the treated mice[1].

Experimental Protocols: In Vivo Xenograft Studies
  • Cell Implantation: Nude mice were subcutaneously injected with human tumor cells (e.g., Hs746T)[2].

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: Mice were randomized into vehicle control and E7050 treatment groups. E7050 was administered orally, once daily, at specified doses (e.g., 50, 100, 200 mg/kg)[1].

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors were excised to analyze the phosphorylation status of c-Met and VEGFR-2 via Western blot or immunohistochemistry[4]. Angiogenesis was assessed by measuring microvessel density using CD31 staining[4][5].

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis was performed to determine significance.

Mechanism of Action and Signaling Pathways

E7050 exerts its anti-tumor effects by simultaneously blocking the HGF/c-Met and VEGF/VEGFR-2 signaling cascades.

  • c-Met Pathway Inhibition: Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt, MAPK, and Src[6][7]. These pathways promote cell proliferation, survival, and invasion[6]. E7050 inhibits the initial phosphorylation of c-Met, thereby blocking these downstream signals[6][7].

  • VEGFR-2 Pathway Inhibition: VEGF binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis[4]. This binding leads to VEGFR-2 phosphorylation and the activation of downstream effectors including PLCγ1, FAK, Src, Akt, JNK, and p38 MAPK, which collectively mediate endothelial cell proliferation, migration, and tube formation[4][8]. E7050 inhibits VEGF-induced VEGFR-2 phosphorylation, thus suppressing angiogenesis[4][8].

Mandatory Visualizations

E7050_cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Phosphorylation E7050 E7050 E7050->p_cMet Inhibits PI3K PI3K p_cMet->PI3K p38 p38 MAPK p_cMet->p38 Src Src p_cMet->Src Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation p38->Proliferation Src->Proliferation

Caption: E7050 inhibits HGF-induced c-Met receptor phosphorylation.

E7050_VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation E7050 E7050 E7050->p_VEGFR2 Inhibits PLCg1 PLCγ1 p_VEGFR2->PLCg1 FAK FAK p_VEGFR2->FAK Src Src p_VEGFR2->Src Akt Akt p_VEGFR2->Akt JNK JNK p_VEGFR2->JNK p38 p38 MAPK p_VEGFR2->p38 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PLCg1->Angiogenesis FAK->Angiogenesis Src->Angiogenesis Akt->Angiogenesis JNK->Angiogenesis p38->Angiogenesis

Caption: E7050 blocks VEGF-stimulated VEGFR-2 downstream signaling.

Clinical Development

E7050 has been evaluated in several clinical trials to determine its safety, tolerability, pharmacokinetics (PK), and anti-tumor activity in humans.

Phase I Studies
  • NCT00869895: A Phase I dose-finding study in patients with advanced solid tumors aimed to determine the maximum tolerated dose (MTD) of E7050[3][9]. The study involved escalating dose cohorts to define the safety and pharmacokinetic profile of the drug[3].

  • NCT01428141: This Phase I study in Japan evaluated E7050 in subjects with solid tumors, with an expansion cohort specifically for gastric cancer[10]. The study started with a dose of 400 mg once-daily and aimed to confirm the tolerable dose, assess safety, PK, pharmacodynamics (PD), and preliminary anti-tumor activity[10].

Phase Ib/II Studies
  • NCT01332266: An open-label, randomized Phase Ib/II study evaluated E7050 in combination with cetuximab versus cetuximab alone in patients with platinum-resistant squamous cell carcinoma of the head and neck (SCCHN)[11]. The Phase Ib portion was a safety run-in with ascending doses of E7050 (200, 300, or 400 mg once daily) in combination with cetuximab, followed by a randomized Phase II portion to assess efficacy[11].

Experimental Protocols: Phase I Clinical Trial Design
  • Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors who have progressed after standard therapies[3][9][10].

  • Study Design: Dose-escalation design (e.g., 3+3 design). Cohorts of 3-6 patients receive escalating doses of E7050[3].

  • Primary Objectives: To determine the MTD and identify dose-limiting toxicities (DLTs)[10].

  • Secondary Objectives: To characterize the safety profile, evaluate the pharmacokinetic profile of E7050, and assess preliminary anti-tumor activity using criteria like RECIST (Response Evaluation Criteria in Solid Tumors)[3].

  • Assessments:

    • Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests[3].

    • Pharmacokinetics: Blood samples are collected at various time points after drug administration to determine parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve)[3].

    • Efficacy: Tumor assessments via CT or MRI scans are performed at baseline and at regular intervals (e.g., every 8 weeks)[3].

Conclusion

E7050 (this compound) is a rationally designed dual inhibitor of c-Met and VEGFR-2. Preclinical studies robustly demonstrated its potent in vitro and in vivo activity against tumor cell growth and angiogenesis by effectively blocking these two critical signaling pathways[1][2]. Clinical trials have been conducted to translate these preclinical findings into a viable cancer therapy, aiming to establish a safe and effective dose for patients with various advanced solid tumors[3][10][11]. The development of E7050 represents a targeted approach to cancer treatment by simultaneously addressing tumor cell proliferation and the tumor-supporting microenvironment.

References

Golvatinib: A Comprehensive Technical Guide to its Kinase Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (E7050) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression, tumor angiogenesis, and metastasis.[1][2] As a dual inhibitor of key oncogenic pathways, this compound has demonstrated significant preclinical antitumor activity, including tumor regression in various xenograft models.[3][4] This technical guide provides an in-depth overview of this compound's target kinases, its binding affinities, the experimental methodologies used for these determinations, and its impact on critical signaling pathways.

Target Kinases and Binding Affinity

This compound is a multi-targeted kinase inhibitor, exhibiting potent inhibitory activity against a range of kinases crucial for tumor growth and vascularization. Its primary targets are c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), both of which play pivotal roles in cell proliferation, migration, and the formation of new blood vessels.[1][2] Beyond these primary targets, this compound also demonstrates inhibitory activity against other RTKs, including Ron, c-Kit, and several members of the Eph receptor family.[5][6]

The binding affinity of this compound for its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The table below summarizes the reported IC50 values for this compound against its key target kinases.

Target KinaseIC50 (nM)Reference(s)
c-Met14[4][7][8]
VEGFR-216[4][7][8]
Ron17[3]
c-Kit10[3]
EphA518[3]
EphA67[3]
EphA718[3]
EphA818[3]
EphB118[3]
EphB218[3]
EphB418[3]

Signaling Pathway Inhibition

This compound exerts its therapeutic effects by blocking key signaling cascades downstream of its target kinases. One of the well-characterized pathways inhibited by this compound is the Met/Gab1/PI3K/Akt pathway.[3][8] Activation of c-Met by its ligand, hepatocyte growth factor (HGF), leads to the recruitment and phosphorylation of the docking protein Gab1. This, in turn, activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which promotes cell survival, proliferation, and resistance to apoptosis. By inhibiting c-Met phosphorylation, this compound effectively abrogates this pro-survival signaling.[3][8]

Golvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Other_Pathways Other Pathways (e.g., RAS-ERK) VEGFR2->Other_Pathways Activates PI3K PI3K Gab1->PI3K Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription Promotes Other_Pathways->Transcription Promotes This compound This compound This compound->cMet Inhibits Phosphorylation This compound->VEGFR2 Inhibits Phosphorylation

This compound's inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Protocols

The determination of this compound's binding affinity and its effects on cellular signaling pathways involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target kinases.

Materials:

  • Recombinant human kinases (e.g., c-Met, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 µM) and performing 1:3 or 1:5 dilutions.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for control wells) to the 384-well assay plates.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the recombinant kinase at a predetermined concentration, and the specific substrate.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the enzymatic reaction, add ATP to each well. The final concentration of ATP should be close to its Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.[7]

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., MKN45 for c-Met, HUVECs for VEGFR-2)

  • Cell culture medium and supplements

  • This compound

  • Growth factors (e.g., HGF for c-Met, VEGF for VEGFR-2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR-2, anti-total-VEGFR-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. The following day, treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).[7]

  • Growth Factor Stimulation: For some targets like VEGFR-2, cells may need to be starved of serum and then stimulated with the corresponding growth factor (e.g., VEGF) for a short period (e.g., 10 minutes) to induce kinase phosphorylation.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the kinase. The intensity of the phosphorylated protein band is normalized to the total protein band. The percentage of inhibition of phosphorylation is then calculated relative to the vehicle-treated control.

Cell Proliferation Assay (WST-8 Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.[7]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound

  • 96-well cell culture plates

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a prolonged period (e.g., 72 hours).[7]

  • WST-8 Addition: Add the WST-8 reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce the WST-8 reagent to a formazan dye, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO-treated control cells. The IC50 value for cell proliferation can then be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent multi-targeted kinase inhibitor with significant activity against key drivers of tumor growth and angiogenesis, most notably c-Met and VEGFR-2. The comprehensive data on its binding affinities and its demonstrated ability to inhibit critical downstream signaling pathways underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its efficacy in various cancer models. This in-depth understanding is crucial for the continued development and potential clinical application of this compound in oncology.

References

The Pharmacological Profile of Golvatinib (E7050): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golvatinib (E7050) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, target selectivity, in vitro and in vivo efficacy, and pharmacokinetic properties. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of oncology drug development. All quantitative data has been systematically organized into tables for clarity and comparative analysis. Detailed experimental methodologies for key studies are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a multi-targeted kinase inhibitor with primary activity against c-Met (Mesenchymal-Epithelial Transition factor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Both c-Met and VEGFR2 are key drivers of tumor growth, angiogenesis, invasion, and metastasis, making them attractive targets for cancer therapy.[3] this compound has demonstrated significant preclinical antitumor effects and has been evaluated in clinical trials for various solid tumors.[4][5] This document synthesizes the available pharmacological data to provide a detailed technical understanding of this investigational agent.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the kinase activity of c-Met and VEGFR2.[4] By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition disrupts critical oncogenic processes, including tumor cell proliferation, survival, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[2][3]

Signaling Pathways

This compound's therapeutic potential stems from its ability to simultaneously inhibit the c-Met and VEGFR2 signaling cascades.

  • c-Met Signaling: The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade involving pathways such as RAS/MAPK, PI3K/AKT, and STAT. These pathways are crucial for cell growth, survival, and motility. This compound's inhibition of c-Met effectively blocks these downstream signals.

  • VEGFR2 Signaling: Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 is a critical step in angiogenesis. This interaction activates pathways including PLCγ/PKC and PI3K/AKT, leading to endothelial cell proliferation, migration, and survival. This compound's blockade of VEGFR2 disrupts these pro-angiogenic signals.

cMet_VEGFR2_Signaling_Pathways cluster_cMet c-Met Pathway cluster_cMet_downstream Downstream Signaling cluster_VEGFR VEGFR2 Pathway cluster_VEGFR_downstream Downstream Signaling HGF HGF cMet c-Met HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K_AKT PI3K/AKT cMet->PI3K_AKT STAT STAT cMet->STAT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK GRB2_SOS->RAS_RAF_MEK_ERK Proliferation_Survival_cMet Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation_Survival_cMet Survival_Growth_cMet Survival, Growth PI3K_AKT->Survival_Growth_cMet Gene_Transcription_cMet Gene Transcription STAT->Gene_Transcription_cMet VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg_PKC PLCγ/PKC VEGFR2->PLCg_PKC PI3K_AKT_VEGFR PI3K/AKT VEGFR2->PI3K_AKT_VEGFR Permeability_Proliferation_VEGFR Permeability, Proliferation PLCg_PKC->Permeability_Proliferation_VEGFR Survival_Migration_VEGFR Survival, Migration PI3K_AKT_VEGFR->Survival_Migration_VEGFR This compound This compound (E7050) This compound->cMet Inhibits This compound->VEGFR2 Inhibits

Figure 1: this compound's inhibition of c-Met and VEGFR2 signaling pathways.

Quantitative Pharmacology

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against its primary targets, c-Met and VEGFR2, as well as other related kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (nM)Reference(s)
c-Met14[1][6]
VEGFR216[1][6]
c-Kit10[4]
Ron17[4]
EphA57-18[4]
EphA67-18[4]
EphA77-18[4]
EphA87-18[4]
EphB17-18[4]
EphB27-18[4]
EphB47-18[4]

Table 1: In Vitro Kinase Inhibitory Activity of this compound.

In Vitro Cellular Activity

This compound effectively inhibits the growth of various human tumor cell lines, particularly those with c-Met amplification.

Cell LineCancer TypeIC50 (nM)Reference(s)
MKN45Gastric Carcinoma37[3][6]
EBC-1Lung Cancer6.2[3]
Hs746TGastric Carcinoma23[3]
SNU-5Gastric Carcinoma24[3]
A549Lung CancerHigher IC50[3][6]
SNU-1Gastric CarcinomaHigher IC50[3][6]
MKN74Gastric CarcinomaHigher IC50[3][6]

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against target kinases is typically determined using in vitro kinase assays.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Recombinant Kinase (e.g., c-Met, VEGFR2) Reaction_Mix Combine Kinase, Substrate, ATP, and this compound Kinase->Reaction_Mix Substrate Peptide Substrate (e.g., Poly(Glu,Tyr)) Substrate->Reaction_Mix ATP ATP Solution ATP->Reaction_Mix Golvatinib_sol This compound Serial Dilutions Golvatinib_sol->Reaction_Mix Incubation Incubate at 30-37°C Reaction_Mix->Incubation Detection_Reagent Add Detection Reagent (e.g., Kinase-Glo®, ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc

Figure 2: General workflow for in vitro kinase assays.
  • General Protocol:

    • Recombinant human kinases (e.g., c-Met, VEGFR2) are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

    • Serial dilutions of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed at a controlled temperature (typically 30°C or 37°C) for a defined period.

    • The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® MAX or ADP-Glo™ Kinase Assay.[7]

    • The luminescence signal is inversely proportional to the kinase activity.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of this compound.

Cell Proliferation Assays

The anti-proliferative effects of this compound on cancer cell lines are commonly assessed using the WST-8 assay.

  • General Protocol:

    • Cancer cells (e.g., MKN45, EBC-1, Hs746T, SNU-5) are seeded in 96-well plates at a density of 1,000-3,000 cells per well and allowed to adhere overnight.[8]

    • The cells are then treated with various concentrations of this compound or vehicle control.

    • After a 72-hour incubation period, a WST-8 reagent is added to each well.[8]

    • The plates are incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the WST-8 tetrazolium salt into a colored formazan product.

    • The absorbance is measured at 450 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Xenograft Models
  • Study Design: Human tumor cells (e.g., MKN45, Hs746T, SNU-5, EBC-1) are subcutaneously implanted into immunodeficient mice (e.g., athymic nude mice).[9]

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound, typically administered orally.

  • Efficacy: Treatment with this compound at doses ranging from 50 to 200 mg/kg has been shown to induce tumor regression and, in some cases, complete tumor disappearance.[3][8] In a peritoneal dissemination model, this compound demonstrated an antitumor effect and significantly prolonged the lifespan of the treated mice.[3]

Pharmacokinetics and Clinical Data

Phase I Clinical Trial

A Phase I dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[4][10]

ParameterValueReference(s)
Administration RouteOral[4][5]
Dosing ScheduleOnce daily, continuous[4][5]
Maximum Tolerated Dose (MTD)400 mg once daily[4][5]
Time to Maximum Concentration (Tmax)4 hours (median)[5]
Half-life (t1/2)Approximately 45 hours[4]
Volume of Distribution (Vz/F)325 - 707 L[4]
Renal ExcretionMinimal[4]

Table 3: Summary of Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial.

  • Safety and Tolerability: The most common treatment-related adverse events observed in the Phase I trial included diarrhea, nausea, vomiting, fatigue, and decreased appetite.[4][10]

Conclusion

This compound (E7050) is a potent dual inhibitor of c-Met and VEGFR2 with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, targeting two critical pathways in tumor progression, provides a strong rationale for its clinical development. The pharmacokinetic profile supports a once-daily oral dosing regimen. The data summarized in this technical guide highlights the significant potential of this compound as a therapeutic agent for various solid tumors and provides a comprehensive resource for the scientific and drug development communities.

References

Golvatinib: A Technical Guide to a Dual c-Met/VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golvatinib (formerly known as E7050) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2). By targeting these two key pathways, this compound demonstrates significant potential in oncology, particularly in tumors where these signaling cascades are dysregulated. This document provides a comprehensive overview of this compound's molecular characteristics, mechanism of action, and detailed protocols for key experimental assays.

Core Molecular Data

This compound's fundamental chemical and physical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₃₃H₃₇F₂N₇O₄[1][2][3][4][5]
Molecular Weight 633.69 g/mol [3][5][6]
Monoisotopic Mass 633.287509025 Da[7]
CAS Number 928037-13-2[2]
Synonyms E7050, E-7050[2][6]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by concurrently inhibiting the c-Met and VEGFR-2 signaling pathways.[4]

  • c-Met Inhibition: The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the PI3K/Akt pathway. This activation promotes tumor cell growth, survival, migration, and invasion. This compound blocks the phosphorylation of c-Met, thereby inhibiting this signaling cascade.[1][8] This is particularly relevant in overcoming HGF-induced resistance to other targeted therapies like EGFR inhibitors.[1]

  • VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. By inhibiting the phosphorylation of VEGFR-2, this compound can suppress tumor angiogenesis.[4]

The dual inhibition of both pathways by this compound is a strategic approach to simultaneously target tumor cell proliferation and its essential blood supply.

Golvatinib_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Downstream Effects This compound This compound cMet c-Met This compound->cMet inhibits VEGFR2 VEGFR-2 This compound->VEGFR2 inhibits PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes TumorGrowth Tumor Growth, Survival, Invasion, Metastasis PI3K_Akt->TumorGrowth Angiogenesis->TumorGrowth WST8_Assay_Workflow Start Start Seed_Cells Seed cells into 96-well plate Start->Seed_Cells Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Incubate_72h Incubate for 72h Add_this compound->Incubate_72h Add_WST8 Add WST-8 reagent Incubate_72h->Add_WST8 Incubate_1_4h Incubate for 1-4h Add_WST8->Incubate_1_4h Read_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

E7050 (Golvatinib): An In-Depth Technical Guide to its Inhibitor Spectrum and Off-Target Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual c-Met and VEGFR-2 inhibitor, E7050, also known as golvatinib. It details its inhibitor spectrum, off-target kinase interactions, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

E7050 (this compound) is an orally bioavailable, ATP-competitive small molecule inhibitor that potently targets both the c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] The dysregulation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways is a critical factor in tumor progression, invasion, metastasis, and angiogenesis.[1][4] By dually targeting these key receptor tyrosine kinases, E7050 demonstrates a potent anti-tumor and anti-angiogenic activity, offering a promising therapeutic strategy for various cancers.[1][4]

Inhibitor Spectrum and Potency

E7050 exhibits high potency against its primary targets, c-Met and VEGFR-2. Its inhibitory activity has been quantified through various in vitro assays, with IC50 values consistently in the low nanomolar range.

Table 1: E7050 Primary Target Kinase Inhibition
Target KinaseIC50 (nM)
c-Met14[3]
VEGFR-216[3]

The inhibitory action of E7050 extends to cellular functions, where it effectively suppresses the growth of cancer cell lines with amplified c-Met or those stimulated by HGF and VEGF.

Table 2: E7050 Inhibitory Activity in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
MKN45Gastric Carcinoma37[1]
EBC-1Lung Squamous Cell Carcinoma6.2[1]
Hs746TGastric Carcinoma23[1]
SNU-5Gastric Carcinoma24[1]

Off-Target Kinase Profile

A broader understanding of a kinase inhibitor's selectivity is crucial for predicting potential side effects and identifying opportunities for drug repurposing. Based on isolated kinase assays, E7050 has been shown to inhibit other receptor tyrosine kinases, albeit with lower potency compared to its primary targets.

Table 3: E7050 Off-Target Kinase Inhibition
Off-Target KinaseIC50 (µM)
c-Kit0.010
Ron0.017
EphA50.018
EphA60.007
EphA70.018
EphA80.018
EphB10.018
EphB20.018
EphB40.018

Note: These IC50 values were reported in a phase I clinical trial and are presented in µM.[2]

Signaling Pathways Modulated by E7050

E7050 exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by c-Met and VEGFR-2 activation.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and motility. E7050 inhibits the initial autophosphorylation of c-Met, thereby blocking these downstream signals. In some cellular contexts, E7050 has been shown to circumvent resistance to EGFR-TKIs by blocking the Met/Gab1/PI3K/Akt pathway.[1]

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits Ras Ras cMet->Ras PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Motility Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation E7050 E7050 (this compound) E7050->cMet Inhibits Autophosphorylation

Figure 1: E7050 Inhibition of the c-Met Signaling Pathway.
VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating multiple downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis. E7050 blocks the autophosphorylation of VEGFR-2, thereby inhibiting these pro-angiogenic signals.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Src Src VEGFR2->Src PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis FAK FAK FAK->Angiogenesis Src->FAK Akt Akt PI3K->Akt Akt->Angiogenesis E7050 E7050 (this compound) E7050->VEGFR2 Inhibits Autophosphorylation

Figure 2: E7050 Inhibition of the VEGFR-2 Signaling Pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of E7050.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of E7050 against a target kinase using a luminescence-based assay such as Kinase-Glo®.

  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare a serial dilution of E7050 in DMSO, then dilute further in kinase buffer.

    • Prepare the kinase solution in kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the E7050 dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the E7050 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for c-Met and VEGFR-2 Phosphorylation

This protocol details the detection of phosphorylated c-Met and VEGFR-2 in cell lysates following treatment with E7050.[5]

  • Cell Culture and Treatment :

    • For c-Met phosphorylation, culture MKN45 cells to 80-90% confluency. Treat with a serial dilution of E7050 for 2 hours.[5]

    • For VEGFR-2 phosphorylation, starve Human Umbilical Vein Endothelial Cells (HUVECs) in serum-free media for 24 hours. Pre-treat with a serial dilution of E7050 for 1 hour, then stimulate with 20 ng/mL VEGF for 5 minutes.[5]

  • Cell Lysis :

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-VEGFR-2 (Tyr1175), and total VEGFR-2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Western_Blot_Workflow start Start: Cell Culture (MKN45 or HUVEC) treatment Treat with E7050 (and VEGF for HUVEC) start->treatment lysis Cell Lysis (RIPA buffer with inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Image Analysis detection->end

Figure 3: Experimental Workflow for Western Blot Analysis.

Conclusion

E7050 (this compound) is a potent dual inhibitor of c-Met and VEGFR-2 with a well-defined spectrum of activity against these primary targets and a known profile of off-target kinases. Its mechanism of action involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis. The information and protocols provided in this technical guide offer a solid foundation for researchers investigating the therapeutic potential of E7050 and for professionals in the field of drug development. Further exploration of its off-target effects and the development of more detailed in vivo experimental protocols will continue to refine our understanding of this promising anti-cancer agent.

References

Preclinical Antineoplastic Activity of Golvatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (E-7050) is an orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, with potent activity against c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] These kinases are critical mediators of tumor cell growth, survival, migration, and angiogenesis, and their upregulation is common in various malignancies.[1] Preclinical data demonstrate that by dually inhibiting these pathways, this compound exerts significant antineoplastic effects, positioning it as a compelling candidate for cancer therapy, both as a monotherapy and in combination regimens.

Mechanism of Action and Target Profile

This compound is an ATP-competitive inhibitor that demonstrates high potency against a specific set of kinases crucial for tumor progression and vascularization.[3] Its primary mechanism involves the simultaneous blockade of signaling cascades initiated by Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[4]

  • c-Met Inhibition: By binding to c-Met, this compound prevents its phosphorylation and activation by its ligand, HGF. This disrupts downstream signaling pathways, including the PI3K/Akt cascade, which is vital for tumor cell proliferation and survival.[4]

  • VEGFR-2 Inhibition: this compound inhibits VEGFR-2 phosphorylation, a key step in VEGF-mediated angiogenesis. This action helps to suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]

  • Other Targets: Beyond its primary targets, this compound also shows inhibitory activity against other kinases involved in angiogenesis and tumor biology, including Tie2, Ephrin receptors (EphB4), c-Kit, and Ron.[3][5][6] This multi-targeted profile may contribute to a more comprehensive antitumor effect.

The quantitative inhibitory profile of this compound against its key kinase targets is summarized below.

Table 1: Kinase Inhibitory Activity of this compound

Target Kinase IC50 Value Reference(s)
c-Met 1 nM (0.001 µmol/L) - 14 nM [3][7][8]
VEGFR-2 16 nM [4][7][8]
c-Kit 10 nM (0.010 µmol/L) [3]
Ron 17 nM (0.017 µmol/L) [3]

| Eph Receptors (A5, B1, B4, etc.) | 7 - 18 nM (0.007 - 0.018 µmol/L) |[3] |

Golvatinib_Core_Mechanism This compound This compound cMet c-Met This compound->cMet VEGFR2 VEGFR2 This compound->VEGFR2 Other_Targets Tie2, EphB4, c-Kit, Ron This compound->Other_Targets Tumor_Growth Tumor Proliferation & Survival cMet->Tumor_Growth Angiogenesis Angiogenesis VEGFR2->Angiogenesis Other_Targets->Angiogenesis Golvatinib_EGFR_TKI_Resistance cluster_0 EGFR Signaling cluster_1 c-Met Bypass Pathway EGFR EGFR Resistance Cell Survival (Resistance) EGFR->Resistance EGFR_TKI EGFR-TKI EGFR_TKI->EGFR HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Akt->Resistance This compound This compound This compound->cMet Golvatinib_Lenvatinib_Synergy Lenvatinib Lenvatinib VEGFR VEGFR Signaling Lenvatinib->VEGFR This compound This compound cMet c-Met Signaling This compound->cMet Tie2_EphB4 Tie2 / EphB4 Signaling (Vessel Stabilization) This compound->Tie2_EphB4 Angiogenesis Comprehensive Angiogenesis Blockade VEGFR->Angiogenesis cMet->Angiogenesis Tie2_EphB4->Angiogenesis Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE Separation C->D E Transfer to PVDF Membrane D->E F Blocking E->F G Antibody Incubation (Primary & Secondary) F->G H ECL Detection G->H Xenograft_Workflow A Cancer Cell Culture & Harvest B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Oral Administration (this compound or Vehicle) D->E F Tumor Measurement & Data Collection E->F G Efficacy Analysis F->G

References

Methodological & Application

Application Notes and Protocols: Golvatinib In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (also known as E7050) is an orally bioavailable small molecule that acts as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] Both c-Met and VEGFR-2 are frequently upregulated in various types of tumors and play crucial roles in tumor cell proliferation, survival, migration, and angiogenesis.[1][2] this compound competitively binds to ATP-binding sites on these kinases, inhibiting their phosphorylation and downstream signaling.[3][4][5] This inhibitory action can lead to a reduction in tumor cell growth and survival, particularly in tumors that overexpress these receptors.[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting cancer cell proliferation using a colorimetric assay.

Mechanism of Action

This compound exerts its anti-neoplastic activity by potently inhibiting the phosphorylation of both c-Met and VEGFR-2.[3][5] The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), is involved in cell growth, migration, and invasion.[3][6] Similarly, the VEGFR-2 pathway, activated by VEGF, is a key regulator of angiogenesis.[3] In some cancer models, particularly those with MET gene amplification, this compound has demonstrated significant antitumor effects.[6] Furthermore, in EGFR mutant lung cancer cell lines, this compound has been shown to block the Met/Gab1/PI3K/Akt pathway.[3][4]

Below is a diagram illustrating the signaling pathways targeted by this compound.

Golvatinib_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 This compound This compound This compound->cMet This compound->VEGFR2 Cell_Proliferation Cell Proliferation, Survival, Migration PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation

Caption: this compound inhibits c-Met and VEGFR-2 signaling pathways.

In Vitro Efficacy of this compound

This compound has demonstrated potent inhibition of cell proliferation in various human cancer cell lines, particularly those with c-Met amplification. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
EBC-1Lung Cancer6.2
Hs746TGastric Cancer23
SNU-5Gastric Cancer24
MKN45Gastric Cancer37

Data compiled from multiple sources.[3][5]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the steps for determining the anti-proliferative effects of this compound on a selected cancer cell line (e.g., MKN45) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]

Materials:

  • Selected cancer cell line (e.g., MKN45)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (E7050)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow Diagram

Golvatinib_MTT_Assay_Workflow start Start cell_seeding Seed cells into a 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h drug_treatment Treat cells with varying concentrations of this compound incubation_24h->drug_treatment incubation_72h Incubate for 72 hours drug_treatment->incubation_72h mtt_addition Add MTT solution to each well incubation_72h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add solubilization solution to dissolve formazan crystals incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and calculate IC50 value read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the this compound MTT cell proliferation assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the selected cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Gently mix the contents of the wells by pipetting or using a plate shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, using a non-linear regression analysis.

This protocol provides a robust framework for evaluating the in vitro anti-proliferative activity of this compound. By targeting the c-Met and VEGFR-2 signaling pathways, this compound represents a promising therapeutic agent for cancers that are dependent on these pathways for their growth and survival. The MTT assay is a reliable and widely used method for obtaining quantitative data on the dose-dependent effects of this compound on cancer cell lines. Careful execution of this protocol will yield valuable insights into the efficacy of this dual kinase inhibitor.

References

Application Notes and Protocols: Western Blot Analysis of p-c-Met with Golvatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Aberrant activation of the c-Met signaling pathway is implicated in the pathogenesis and progression of various human cancers, making it a key target for therapeutic intervention. Golvatinib (also known as E7050) is a potent, orally bioavailable small molecule inhibitor that dually targets c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] By inhibiting the autophosphorylation of c-Met, this compound effectively blocks downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.[4][5]

Western blotting is a fundamental technique to elucidate the mechanism of action of targeted therapies like this compound by assessing the phosphorylation status of key signaling proteins. This document provides detailed protocols for the Western blot analysis of phosphorylated c-Met (p-c-Met) in response to this compound treatment, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Data Presentation

The inhibitory effect of this compound on c-Met phosphorylation can be quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit the phosphorylation of c-Met by 50%.

Cell LineThis compound IC50 for p-c-Met InhibitionReference
MKN-45 (Human Gastric Cancer)37 nM[1]
EBC-1 (Human Lung Cancer)6.2 nM[5]
Hs746T (Human Gastric Cancer)23 nM[5]
SNU-5 (Human Gastric Cancer)24 nM[5]

Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound. Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234/1235) in its kinase domain. This phosphorylation event activates the receptor and creates docking sites for various downstream signaling molecules, including GRB2, GAB1, and PI3K, which in turn activate pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[4]

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_inactive c-Met Receptor HGF->cMet_inactive binds p_cMet p-c-Met (Tyr1234/1235) cMet_inactive->p_cMet autophosphorylation GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->p_cMet inhibits

Caption: c-Met signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis to assess the effect of this compound on c-Met phosphorylation.

WB_workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-p-c-Met / anti-c-Met) E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection and Imaging G->H I 9. Data Analysis and Quantification H->I

Caption: Western blot workflow for p-c-Met analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., MKN-45) in complete growth medium and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium prior to treatment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the cell culture medium. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • HGF Stimulation (Optional): To induce c-Met phosphorylation, stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15-30 minutes before cell lysis. For inhibitor studies, add this compound prior to HGF stimulation.

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • Place the cell culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation:

    • To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

  • Transfer:

    • Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) in a transfer cassette.

    • Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A typical wet transfer is performed at 100 V for 1-2 hours at 4°C.

Blocking
  • After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can cause high background.

Antibody Incubation
  • Primary Antibody:

    • Dilute the primary antibody against p-c-Met (e.g., anti-p-Met Tyr1234/1235) in 5% BSA in TBST at the concentration recommended by the manufacturer (typically 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in 5% BSA in TBST (typically 1:2000 to 1:10000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

Signal Detection and Analysis
  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Imaging:

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing (for total c-Met):

    • To normalize the p-c-Met signal to the total amount of c-Met protein, the membrane can be stripped of the bound antibodies using a mild stripping buffer.

    • After stripping, wash the membrane, block again, and re-probe with a primary antibody against total c-Met, followed by the secondary antibody and detection steps as described above.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of p-c-Met to total c-Met for each sample.

    • Normalize the results to the vehicle control to determine the percentage of inhibition of c-Met phosphorylation at each this compound concentration.

Conclusion

This application note provides a comprehensive guide for the Western blot analysis of p-c-Met in response to this compound treatment. The detailed protocols and data presentation guidelines are intended to assist researchers in accurately assessing the inhibitory activity of this compound on the c-Met signaling pathway. Adherence to these protocols will facilitate the generation of reliable and reproducible data, contributing to a better understanding of the molecular mechanisms of this targeted therapy.

References

Application Notes and Protocols for Golvatinib (E7050) in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (also known as E7050) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Its primary mechanism of action involves the dual inhibition of c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Both c-Met and VEGFR-2 signaling pathways are critically implicated in tumor cell proliferation, survival, migration, invasion, and angiogenesis. Aberrant activation of these pathways is a hallmark of various human cancers, making them attractive targets for therapeutic intervention. Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in various mouse xenograft models, particularly those with MET gene amplification, leading to tumor regression and prolonged survival.[2][3]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes for the use of this compound in in vivo mouse xenograft studies.

Mechanism of Action

This compound competitively binds to the ATP-binding sites of both c-Met and VEGFR-2, inhibiting their autophosphorylation and subsequent downstream signaling.

  • c-Met Inhibition: By blocking the HGF-induced phosphorylation of c-Met, this compound disrupts the activation of key downstream pathways, including the PI3K/Akt and Ras/MAPK pathways. This leads to the inhibition of cancer cell proliferation, survival, and invasion.

  • VEGFR-2 Inhibition: this compound's inhibition of VEGFR-2 blocks the signaling cascade initiated by VEGF. This primarily affects endothelial cells, leading to a potent anti-angiogenic effect by preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

The dual-targeting nature of this compound provides a comprehensive approach to cancer therapy by simultaneously acting on the tumor cells and the tumor microenvironment.

Signaling Pathways

The following diagram illustrates the key signaling pathways inhibited by this compound.

Golvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 This compound This compound This compound->cMet This compound->VEGFR2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis & Migration Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis PKC PKC PLCg->PKC PKC->Raf

Caption: this compound inhibits c-Met and VEGFR-2 signaling pathways.

Quantitative Data from In Vivo Xenograft Models

The following table summarizes the reported dosages and efficacy of this compound in various subcutaneous mouse xenograft models. Treatment with high doses of this compound (50-200 mg/kg) has been shown to induce tumor regression and even disappearance in some models.[2]

Cell LineCancer TypeMouse StrainThis compound Dosage (mg/kg, p.o.)Treatment ScheduleOutcomeReference
MKN-45Gastric AdenocarcinomaAthymic BALB/c or NOD/SCID50 - 200DailySignificant tumor growth inhibition and regression[2][3]
Hs746TGastric AdenocarcinomaNude Mice50 - 200DailyTumor regression and complete disappearance in some cases[2][3]
SNU-5Gastric CarcinomaNude Mice50 - 200DailyPotent inhibition of tumor growth[2]
EBC-1Non-Small Cell Lung CancerNude Mice50 - 200DailyStrong inhibition of tumor growth[2]

Experimental Protocols

This section provides a detailed methodology for conducting in vivo mouse xenograft studies with this compound.

Experimental Workflow Diagram

Xenograft_Workflow A 1. Cell Culture (e.g., MKN-45) B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Injection into Nude Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. This compound Administration (Oral Gavage) E->F G 7. Continued Tumor Measurement & Monitoring F->G H 8. Endpoint Analysis (Tumor Weight, Biomarkers) G->H

Caption: Workflow for a typical this compound mouse xenograft study.

Materials
  • Cell Lines: MKN-45, Hs746T, SNU-5, or EBC-1 cells.

  • Animals: 4-6 week old female athymic nude mice (e.g., BALB/c nu/nu).

  • This compound (E7050): As a powder.

  • Vehicle for Oral Gavage: A common vehicle is 0.5% methylcellulose in sterile water. Other options include a suspension in a solution of 0.5% methylcellulose and 0.1% Tween 80 in purified water.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 for MKN-45).

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: For cell detachment.

  • Matrigel (optional): Can be mixed with cells to improve tumor take rate.

  • Calipers: For tumor measurement.

  • Animal Restrainers: For oral gavage.

  • Gavage Needles: 20-22 gauge, ball-tipped.

Procedure
  • Cell Culture and Preparation:

    • Culture the selected cancer cell line according to standard protocols.

    • Harvest cells during the exponential growth phase.

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.

  • Tumor Cell Implantation:

    • Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice for tumor formation.

    • Begin measuring tumor volume once the tumors are palpable, typically 2-3 times per week, using calipers.

    • Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.

    • Once the average tumor volume reaches approximately 100-200 mm3, randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound suspension in the chosen vehicle on the day of administration. For example, to prepare a 10 mg/mL suspension, weigh the appropriate amount of this compound powder and add the required volume of 0.5% methylcellulose. Vortex thoroughly to ensure a uniform suspension.

    • Administer this compound or vehicle control to the mice via oral gavage. The typical dosing volume for mice is 10 mL/kg of body weight.

    • A common treatment schedule is once daily.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry for biomarkers (e.g., phospho-c-Met, phospho-VEGFR-2, Ki-67) or Western blotting.

Data Analysis
  • Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group at each measurement time point.

  • Tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the treatment and control groups.

Conclusion

This compound is a promising dual inhibitor of c-Met and VEGFR-2 with demonstrated preclinical efficacy in various mouse xenograft models of cancer. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for Golvatinib-Sensitive Cell Lines: MKN45, EBC-1, and Hs746T

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (E7050) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases, primarily c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Its anti-tumor activity is particularly pronounced in cancer cells exhibiting aberrant c-Met signaling, such as through gene amplification. This document provides detailed information and experimental protocols for utilizing three such sensitive human cancer cell lines: MKN45 (gastric adenocarcinoma), EBC-1 (lung squamous cell carcinoma), and Hs746T (gastric carcinoma), as in vitro models for studying the efficacy and mechanism of action of this compound.

Cell Line Characteristics and this compound Sensitivity

The MKN45, EBC-1, and Hs746T cell lines are all characterized by amplification of the MET gene, leading to overexpression of the c-Met receptor tyrosine kinase.[4][5][6][7] This genetic alteration renders them highly dependent on c-Met signaling for their proliferation and survival, and consequently, highly sensitive to inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro sensitivity of these cell lines to this compound, as measured by the half-maximal inhibitory concentration (IC50) for cell growth.

Cell LineCancer TypeThis compound IC50 (nM)Key Genetic Features
MKN45 Gastric Adenocarcinoma37MET amplification, wild-type p53[2][5][8]
EBC-1 Lung Squamous Cell Carcinoma6.2MET amplification, p53 mutation[2][8][9]
Hs746T Gastric Carcinoma23MET amplification[2][8]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by binding to the ATP-binding site of c-Met and VEGFR-2, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[1][2] In c-Met amplified cells like MKN45, EBC-1, and Hs746T, the primary mechanism of this compound-induced cell growth inhibition is through the blockade of the Met/Gab1/PI3K/Akt pathway.[2][8] This pathway is crucial for cell survival, proliferation, and migration.

Golvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met Gab1 Gab1 c-Met->Gab1 Phosphorylates PI3K PI3K Gab1->PI3K Recruits/ Activates Akt Akt PI3K->Akt Activates Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival Promotes HGF HGF HGF->c-Met Activates This compound This compound This compound->c-Met Inhibits Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plate (5,000-10,000 cells/well) Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_72h Incubate for 72 hours Add_this compound->Incubate_72h Add_WST8 Add WST-8/CCK-8 reagent (10 µL/well) Incubate_72h->Add_WST8 Incubate_1_4h Incubate for 1-4 hours Add_WST8->Incubate_1_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Apoptosis_Assay_Workflow Seed_Cells Seed cells in white-walled 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with this compound Incubate_24h->Treat_this compound Incubate_Xh Incubate for desired time (e.g., 24, 48 hours) Treat_this compound->Incubate_Xh Equilibrate Equilibrate plate to room temp. Incubate_Xh->Equilibrate Add_Reagent Add Caspase-Glo 3/7 Reagent Equilibrate->Add_Reagent Incubate_1h Incubate for 1 hour at room temp. Add_Reagent->Incubate_1h Measure_Luminescence Measure luminescence Incubate_1h->Measure_Luminescence

References

Application Notes and Protocols: HUVEC Tube Formation Assay with Golvatinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The HUVEC (Human Umbilical Vein Endothelial Cells) tube formation assay is a robust and widely used in vitro model to screen for potential pro- or anti-angiogenic agents. This document provides detailed application notes and protocols for evaluating the anti-angiogenic effects of Golvatinib (also known as E7050) using the HUVEC tube formation assay.

This compound is a potent, orally active, dual inhibitor of the receptor tyrosine kinases c-MET (hepatocyte growth factor receptor, HGFR) and VEGFR2 (vascular endothelial growth factor receptor 2). Both c-MET and VEGFR2 signaling pathways are crucial for endothelial cell proliferation, migration, and differentiation, which are key steps in angiogenesis.[1][2] By inhibiting these pathways, this compound is expected to disrupt the formation of new blood vessels, thereby impeding tumor growth.

These application notes will detail the mechanism of action of this compound, provide a step-by-step protocol for the HUVEC tube formation assay, present illustrative quantitative data on its anti-angiogenic effects, and visualize the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound in Angiogenesis

This compound exerts its anti-angiogenic effects by simultaneously blocking two key signaling pathways involved in blood vessel formation:

  • c-MET Signaling Pathway: The binding of hepatocyte growth factor (HGF) to its receptor c-MET on endothelial cells triggers a signaling cascade that promotes cell proliferation, motility, and invasion, all of which are essential for angiogenesis.

  • VEGFR2 Signaling Pathway: Vascular endothelial growth factor (VEGF) is a potent pro-angiogenic factor. Its binding to VEGFR2 on endothelial cells initiates a cascade of downstream signaling events that lead to endothelial cell survival, proliferation, migration, and the formation of tubular structures.

By inhibiting the kinase activity of both c-MET and VEGFR2, this compound effectively blocks these downstream signaling events, leading to the suppression of angiogenesis.

Signaling Pathways and Experimental Workflow

Signaling Pathways Inhibited by this compound

The following diagram illustrates the c-MET and VEGFR2 signaling pathways and the points of inhibition by this compound.

Golvatinib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF cMET c-MET HGF->cMET Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMET->Downstream VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 VEGFR2->Downstream This compound This compound This compound->cMET This compound->VEGFR2 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis HUVEC_Tube_Formation_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis ThawMatrigel Thaw Matrigel on Ice CoatPlate Coat 96-well Plate with Matrigel ThawMatrigel->CoatPlate SeedCells Seed HUVECs onto Matrigel-coated Plate CoatPlate->SeedCells PrepareHUVEC Prepare HUVEC Suspension PrepareHUVEC->SeedCells Preparethis compound Prepare this compound Dilutions AddTreatment Add this compound and Controls Preparethis compound->AddTreatment SeedCells->AddTreatment Incubate Incubate at 37°C for 4-18 hours AddTreatment->Incubate Image Image Tube Formation (Microscopy) Incubate->Image Quantify Quantify Tube Length, Branch Points, Loops Image->Quantify Analyze Analyze Data and Determine IC50 Quantify->Analyze

References

Application Notes and Protocols for Golvatinib (E7050) in Angiogenesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (also known as E7050) is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor.[1] It primarily targets c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key mediators of tumor angiogenesis, growth, and metastasis.[2][3] this compound also demonstrates inhibitory activity against other tyrosine kinases, including Tie2 and EphB4, which are involved in vessel maturation and integrity.[4] These characteristics make this compound a valuable tool for investigating the mechanisms of angiogenesis and for the development of anti-cancer therapeutics.

This document provides detailed application notes and experimental protocols for utilizing this compound in angiogenesis inhibition studies.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the kinase activity of c-Met and VEGFR-2. By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[2]

The inhibition of the HGF/c-Met pathway disrupts tumor cell proliferation, migration, and invasion.[5][6] The blockade of the VEGF/VEGFR-2 signaling cascade in endothelial cells directly inhibits angiogenesis, a critical process for supplying nutrients to growing tumors.[7] this compound's inhibitory action on the Met/Gab1/PI3K/Akt pathway has also been shown to circumvent resistance to EGFR tyrosine kinase inhibitors.

Data Presentation

In Vitro Kinase and Cell Proliferation Inhibitory Activity of this compound
Target/Cell LineAssay TypeIC50 (nM)Reference
c-MetKinase Assay14[2][3]
VEGFR-2Kinase Assay16[2][3]
c-KitKinase Assay10 (0.010 µmol/L)
RonKinase Assay17 (0.017 µmol/L)
EphA5, A6, A7, A8, B1, B2, B4Kinase Assay7-18 (0.007-0.018 µmol/L)
MKN45 (gastric cancer)Cell Proliferation37
EBC-1 (lung cancer)Cell Proliferation6.2
Hs746T (gastric cancer)Cell Proliferation23
SNU-5 (gastric cancer)Cell Proliferation24
HUVEC (HGF-stimulated)Cell Growth17[2]
HUVEC (VEGF-stimulated)Cell Growth84[2]
In Vivo Efficacy of this compound
Xenograft ModelDosingOutcomeReference
Various c-Met amplified tumors50-200 mg/kg, oralTumor regression and disappearance[3]
Peritoneal dissemination modelNot specifiedAnti-tumor effect, prolonged lifespan[3]
Human Solid Tumors (Phase I)400 mg once dailyRecommended Phase II dose

Signaling Pathways and Experimental Workflows

Golvatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Gab1 Gab1 cMet->Gab1 Recruits PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras This compound This compound (E7050) This compound->cMet Inhibits This compound->VEGFR2 Inhibits PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: this compound inhibits c-Met and VEGFR-2 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Assay (c-Met, VEGFR-2) CellProliferation Cell Proliferation Assay (WST-8) WesternBlot Western Blot (p-Met, p-VEGFR-2) CellProliferation->WesternBlot TubeFormation HUVEC Tube Formation Assay Xenograft Tumor Xenograft Model TumorGrowth Tumor Growth Measurement Xenograft->TumorGrowth IHC Immunohistochemistry (CD31, p-Met, p-VEGFR-2) TumorGrowth->IHC Start Start This compound This compound (E7050) Start->this compound This compound->KinaseAssay This compound->CellProliferation This compound->TubeFormation This compound->Xenograft

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Preparation of this compound (E7050)

For In Vitro Studies:

  • Prepare a stock solution of this compound in DMSO. A concentration of 20 mg/mL (31.56 mM) is achievable, but using fresh, moisture-absorbing DMSO is recommended to ensure solubility.[8]

  • For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should typically be less than 0.1% to avoid solvent toxicity.

For In Vivo Studies (Oral Gavage):

  • A formulation for oral administration in mice can be prepared. For example, a 100 mg/ml stock solution in propylene glycol can be made.[8]

  • For a 1 mL working solution, add 300 µL of the 100 mg/ml propylene glycol stock solution to 50 µL of Tween 80 and mix until clear.[8]

  • Add 650 µL of 5% Dextrose in Water (D5W) to adjust the final volume to 1 mL.[8]

  • This solution should be prepared fresh daily for administration.[3]

In Vitro Assays

1. c-Met and VEGFR-2 Kinase Assays

This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience).

  • Materials:

    • Recombinant human c-Met or VEGFR-2 enzyme

    • Kinase assay buffer (e.g., 5x buffer containing Tris-HCl, MgCl2, DTT)

    • ATP solution (e.g., 500 µM)

    • Substrate (e.g., Poly(Glu, Tyr) 4:1)

    • This compound at various concentrations

    • Kinase-Glo® Max reagent

    • White 96-well plates

  • Procedure:

    • Prepare a master mixture containing kinase assay buffer, ATP, and substrate.

    • Add 25 µL of the master mixture to each well of a 96-well plate.

    • Add 5 µL of this compound solution at different concentrations to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the inhibitor buffer (without this compound).

    • To the "Blank" wells, add 20 µL of 1x kinase assay buffer.

    • Thaw the c-Met or VEGFR-2 enzyme on ice and dilute to the working concentration (e.g., 0.8-1 ng/µL) with 1x kinase assay buffer.

    • Initiate the reaction by adding 20 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45 minutes.

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control.

2. Cell Proliferation Assay (WST-8)

  • Materials:

    • Cancer cell lines (e.g., MKN45, EBC-1, Hs746T, SNU-5)

    • Complete cell culture medium

    • This compound

    • WST-8 reagent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed 100 µL of cell suspension (2,000-5,000 cells/well) into a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 5-5000 nM) and incubate for 72 hours.[8] Include untreated and vehicle control wells.

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate the plate at 37°C for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

3. Western Blot Analysis of c-Met and VEGFR-2 Phosphorylation

  • Materials:

    • Cell lines (e.g., MKN45 for c-Met, HUVECs for VEGFR-2)

    • This compound

    • HGF and VEGF

    • Lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (see table below)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Antibodies:

AntibodySupplierCatalog #Dilution
Phospho-c-Met (Tyr1234/1235)Cell Signaling Technology#30771:1000
Total c-MetCell Signaling Technology#81981:1000
Phospho-VEGFR-2 (Tyr1175)Cell Signaling Technology#24781:1000
Total VEGFR-2Cell Signaling Technology#24791:1000
Beta-ActinCell Signaling Technology#49701:1000
Anti-rabbit IgG, HRP-linkedCell Signaling Technology#70741:2000
  • Procedure:

    • For c-Met phosphorylation, incubate MKN45 cells with this compound for 2 hours.[8]

    • For VEGFR-2 phosphorylation, starve HUVECs in serum-free medium for 24 hours, then pre-treat with this compound for 1 hour, followed by stimulation with VEGF (e.g., 20 ng/mL) for 5 minutes.[8]

    • Lyse the cells and determine the protein concentration.

    • Separate 20-50 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent.

4. HUVEC Tube Formation Assay

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium (e.g., EGM-2)

    • Matrigel (growth factor reduced)

    • This compound

    • 96-well plates

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Resuspend HUVECs (1-2 x 10^4 cells) in 100 µL of medium containing various concentrations of this compound.

    • Gently add the cell suspension to the Matrigel-coated wells.

    • Incubate at 37°C for 4-18 hours.

    • Observe and photograph the formation of capillary-like structures using a microscope.

    • Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Xenograft Model
  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Tumor cells with high c-Met expression (e.g., MKN45)

    • Matrigel (optional, for co-injection)

    • This compound formulation for oral gavage

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer this compound (e.g., 50-200 mg/kg) or vehicle control daily by oral gavage.[3]

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31, p-Met, p-VEGFR-2).

Conclusion

This compound (E7050) is a potent dual inhibitor of c-Met and VEGFR-2, making it an effective tool for studying angiogenesis and tumor growth. The protocols provided in this document offer a framework for researchers to investigate the anti-angiogenic and anti-tumor properties of this compound in both in vitro and in vivo settings. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the c-Met and VEGFR-2 signaling pathways in cancer.

References

Application Notes and Protocols for Combination Therapy of Golvatinib and Lenvatinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistance to anti-angiogenic therapies targeting the Vascular Endothelial Growth Factor (VEGF) pathway is a significant challenge in oncology. Tumors can evade VEGF inhibition by activating alternative pro-angiogenic signaling pathways. This document outlines the preclinical rationale and experimental protocols for a combination therapy using Golvatinib and Lenvatinib to overcome this resistance.

Preclinical studies in thyroid and endometrial cancer models have demonstrated that this combination therapy leads to a more potent anti-angiogenic and anti-tumor effect than either agent alone.[6][7] The combination has been shown to inhibit pericyte-mediated vessel stabilization, reduce the infiltration of pro-angiogenic Tie2-expressing macrophages (TEMs), and ultimately cause severe perfusion disruption and massive tumor cell apoptosis.[6][7]

Signaling Pathways and Rationale

The synergistic effect of this compound and Lenvatinib stems from their complementary inhibition of key signaling pathways involved in tumor angiogenesis and survival.

G cluster_Lenvatinib Lenvatinib Targets cluster_this compound This compound Targets cluster_Processes Key Angiogenic Processes L_VEGFR VEGFR1-3 Angiogenesis Endothelial Cell Proliferation & Migration L_VEGFR->Angiogenesis L_FGFR FGFR1-4 L_FGFR->Angiogenesis L_PDGFRa PDGFRα L_KIT_RET KIT, RET G_cMet c-Met Vessel_Stabilization Pericyte Recruitment & Vessel Stabilization Resistance Resistance to VEGF Inhibition G_cMet->Resistance G_Tie2 Tie2 G_Tie2->Vessel_Stabilization TEM_Infiltration TEM Infiltration & Pro-angiogenic Activity G_Tie2->TEM_Infiltration G_EphB4 EphB4 G_EphB4->Vessel_Stabilization G_VEGFR2 VEGFR2 G_VEGFR2->Angiogenesis Angiogenesis->Resistance Upregulation of escape pathways Vessel_Stabilization->Resistance TEM_Infiltration->Resistance

Caption: Targeted signaling pathways of Lenvatinib and this compound.

Data Presentation

In Vitro Efficacy
Assay TypeCell LineTreatmentKey FindingReference
HUVEC Tube FormationHUVECLenvatinibInhibited VEGF-induced tube formation.[12][13]
HUVEC Tube FormationHUVECLenvatinib + HGFHGF conferred resistance to Lenvatinib.[12]
HUVEC Tube FormationHUVECLenvatinib + this compound + HGFThis compound cancelled HGF-induced resistance.[12]
Pericyte Co-cultureHUVEC + HBVPLenvatinib + this compoundInhibited pericyte-mediated vessel stabilization.[7]
In Vivo Efficacy in Xenograft Models

The combination of Lenvatinib and this compound has demonstrated synergistic anti-tumor effects in various xenograft models.[7][12]

Table 1: Anti-Tumor Activity in HGF-Expressing Xenograft Models

ModelTreatment GroupTumor Growth Inhibition vs. VehicleChange in Microvessel Density (CD31)Change in Proliferation (Ki67)Change in Apoptosis (TUNEL)Reference
A2780 LenvatinibSignificant Inhibition[14][15]
This compoundSignificant Inhibition[14][15]
Lenvatinib + this compoundSynergistic Inhibition↓↓ (Significant vs. mono)↓↓ (Significant vs. mono)↑↑ (Significant vs. mono)[14][15]
SEKI Lenvatinib + this compoundSynergistic InhibitionSignificant DecreaseNot ReportedNot Reported[15]
KP-4 Lenvatinib + this compoundSynergistic InhibitionSignificant DecreaseNot ReportedNot Reported[15]

Table 2: Effects on Tumor Microenvironment in Thyroid (K1/Ang2) and Endometrial (AN3CA) Cancer Models

ModelTreatment GroupPericyte Network (α-SMA+)TEM Infiltration (CD11b+/F4/80+)Vessel Perfusion (Hoechst)Apoptosis (TUNEL)Reference
K1/Ang2 This compoundDrastic ReductionNot ReportedNot ReportedNot Reported[7]
Lenvatinib + this compoundLargest ReductionSignificant DecreaseSignificant Increase[7]
AN3CA LenvatinibNo Significant ChangeNot ReportedNot Reported[7]
Lenvatinib + this compoundLargest ReductionSignificant DecreaseSignificant Increase[7]

Experimental Protocols

Protocol 1: In Vivo Xenograft Tumor Model

This protocol describes the establishment of subcutaneous xenograft models to evaluate the in vivo efficacy of the combination therapy.

G cluster_workflow In Vivo Xenograft Workflow start Day 0: Tumor Cell Implantation (e.g., AN3CA, K1/Ang2) Subcutaneously in nude mice growth Tumor Growth Phase Monitor until tumors reach ~100-200 mm³ start->growth random Randomization Group mice into Vehicle, Lenvatinib, this compound, and Combination arms growth->random treat Treatment Phase Daily oral administration of compounds for specified duration (e.g., 7-14 days) random->treat monitor Monitoring Measure tumor volume and body weight 2-3 times/week treat->monitor endpoint Endpoint Sacrifice mice, collect tumors and blood samples monitor->endpoint At end of study or humane endpoint analysis Downstream Analysis IHC, Flow Cytometry, Western Blot, etc. endpoint->analysis

Caption: Experimental workflow for in vivo xenograft studies.

Materials:

  • Human cancer cell lines (e.g., AN3CA, K1/Ang2, A2780)

  • Female athymic nude mice (5-6 weeks old)

  • Matrigel or similar basement membrane matrix

  • Lenvatinib and this compound (formulated for oral gavage)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5x10⁷ cells/mL.

  • Tumor Implantation: Anesthetize mice. Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=6-10 per group):

    • Group 1: Vehicle control

    • Group 2: Lenvatinib (e.g., 10 mg/kg)

    • Group 3: this compound (e.g., 100 mg/kg)

    • Group 4: Lenvatinib (10 mg/kg) + this compound (100 mg/kg)

  • Drug Administration: Administer drugs or vehicle daily via oral gavage for the duration of the study (e.g., 7-14 days). Monitor body weight at the same frequency as tumor measurements to assess toxicity.

  • Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and divide them for various downstream analyses (formalin fixation for IHC, snap-freezing for molecular analysis).

Protocol 2: Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

This protocol is for staining formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize and quantify changes in the tumor microenvironment.

Materials:

  • FFPE tumor sections (4-5 µm thick)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibodies:

    • Anti-CD31 (PECAM-1) for endothelial cells

    • Anti-α-SMA for pericytes/smooth muscle cells

    • Anti-Ki67 for proliferating cells

    • Anti-CD11b and Anti-F4/80 for macrophages

  • HRP-conjugated secondary antibodies

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope with imaging software

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate sections with the desired primary antibody (e.g., anti-CD31) at an optimized dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash slides and apply DAB substrate. Monitor for color development. Stop the reaction by rinsing with water.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Scan the entire slide or capture multiple high-power fields per tumor.

    • Microvessel Density (MVD): Quantify the number of CD31-positive vessels per unit area.

    • Proliferation Index: Calculate the percentage of Ki67-positive nuclei among total tumor cell nuclei.

    • Pericyte Coverage: Quantify the area positive for α-SMA staining adjacent to CD31-positive vessels.

Protocol 3: TUNEL Assay for Apoptosis Detection

This protocol is for detecting DNA fragmentation in apoptotic cells within tumor tissue sections.

Materials:

  • FFPE tumor sections

  • In Situ Cell Death Detection Kit (e.g., from Roche) containing TdT enzyme and fluorescein-labeled dUTP

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for IHC.

  • Permeabilization: Incubate slides with Proteinase K to digest proteins, then with a permeabilization solution.

  • TUNEL Reaction: Apply the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) to the sections and incubate in a humidified chamber at 37°C.

  • Washing and Counterstaining: Wash slides to remove unincorporated nucleotides. Counterstain nuclei with DAPI.

  • Imaging and Quantification: Mount with an anti-fade mounting medium. Capture images using a fluorescence microscope. Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.[14]

Logical Rationale for Combination

The combination of this compound and Lenvatinib is designed to create a comprehensive anti-angiogenic blockade, preventing the tumor from compensating for the inhibition of one pathway by upregulating another.

G Lenvatinib Lenvatinib VEGF_Inhibition Inhibition of VEGF/VEGFR Pathway Lenvatinib->VEGF_Inhibition This compound This compound This compound->VEGF_Inhibition also targets VEGFR2 Escape_Inhibition Inhibition of Escape Pathways (c-Met, Tie2, EphB4) This compound->Escape_Inhibition Hypoxia Tumor Hypoxia & Stress VEGF_Inhibition->Hypoxia Synergy Synergistic Anti-Angiogenic Effect VEGF_Inhibition->Synergy Escape_Inhibition->Synergy Blocks Escape Escape_Activation Activation of Escape Pathways (HGF/c-Met, Ang2/Tie2) Hypoxia->Escape_Activation Resistance Resistance to Monotherapy & Vessel Stabilization Escape_Activation->Resistance Resistance->Synergy Overcome by Combination Apoptosis Massive Tumor Cell Apoptosis Synergy->Apoptosis via perfusion disorder

References

Assessing Golvatinib Efficacy in 3D Spheroid Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for in vitro cancer research compared to traditional 2D cell monolayers. By recapitulating aspects of the tumor microenvironment, such as cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix deposition, 3D spheroids can offer more predictive insights into drug efficacy. Golvatinib is an orally bioavailable dual inhibitor of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases.[1][2] Aberrant activation of these signaling pathways is implicated in tumor growth, proliferation, angiogenesis, and metastasis.[3][4][5] This document provides detailed protocols for assessing the efficacy of this compound in 3D spheroid cultures, including methods for evaluating cell viability and apoptosis, along with representative data presented in a clear, tabular format.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-tumor activity by binding to and inhibiting the phosphorylation of both c-Met and VEGFR-2, thereby disrupting downstream signaling cascades that promote cancer cell survival and proliferation.[1][4]

Golvatinib_Signaling_Pathway cluster_cMET c-MET Pathway cluster_VEGFR2 VEGFR2 Pathway HGF HGF cMET c-MET HGF->cMET Binds GRB2 GRB2/SOS cMET->GRB2 PI3K_cMET PI3K cMET->PI3K_cMET RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_cMET Proliferation, Survival, Invasion ERK->Proliferation_cMET AKT_cMET AKT PI3K_cMET->AKT_cMET AKT_cMET->Proliferation_cMET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR PI3K VEGFR2->PI3K_VEGFR PKC PKC PLCg->PKC RAF_VEGFR RAF PKC->RAF_VEGFR MEK_VEGFR MEK RAF_VEGFR->MEK_VEGFR ERK_VEGFR ERK MEK_VEGFR->ERK_VEGFR Angiogenesis Angiogenesis, Endothelial Cell Survival ERK_VEGFR->Angiogenesis AKT_VEGFR AKT PI3K_VEGFR->AKT_VEGFR AKT_VEGFR->Angiogenesis This compound This compound This compound->cMET This compound->VEGFR2

Caption: this compound inhibits c-MET and VEGFR2 signaling pathways.

Experimental Protocols

A generalized workflow for assessing the efficacy of this compound in 3D spheroid cultures is outlined below.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Line Selection culture 3D Spheroid Culture (e.g., Hanging Drop or Ultra-Low Attachment Plates) start->culture treatment This compound Treatment (Dose-Response) culture->treatment viability Cell Viability Assay (CellTiter-Glo® 3D) treatment->viability apoptosis Apoptosis Assay (Caspase-Glo® 3/7 3D) treatment->apoptosis imaging Spheroid Imaging (Size Measurement) treatment->imaging analysis Data Analysis (IC50, Growth Inhibition, etc.) viability->analysis apoptosis->analysis imaging->analysis end End: Results Interpretation analysis->end

Caption: Workflow for assessing this compound efficacy in 3D spheroids.
Protocol 1: 3D Spheroid Culture using Ultra-Low Attachment Plates

This protocol describes the formation of 3D spheroids in ultra-low attachment (ULA) plates, which prevent cell adherence and promote self-aggregation.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well round-bottom ultra-low attachment microplates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Count the cells and determine cell viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® 3D Assay

This protocol measures the number of viable cells in 3D culture based on the quantification of ATP.[6]

Materials:

  • 3D spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the 96-well plate containing spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]

  • Mix the contents on a plate shaker at a low speed for 5 minutes to induce cell lysis.[7]

  • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[7][8]

  • Measure the luminescence using a plate reader.

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[9]

Materials:

  • 3D spheroids in a 96-well plate

  • Caspase-Glo® 3/7 3D Assay Reagent (Promega)

  • Opaque-walled 96-well plates

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the 96-well plate with spheroids from the incubator and let it equilibrate to room temperature for about 30 minutes.

  • Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

  • Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.[9]

  • Incubate the plate at room temperature for at least 30 minutes. For some cell lines, incubation up to 3 hours may be optimal.[9]

  • Measure the luminescence using a plate reader.

Data Presentation

The following tables provide examples of how to present quantitative data from the efficacy assessment of this compound in 3D spheroid cultures. The data presented here is representative and based on findings for similar tyrosine kinase inhibitors in 3D models.

Table 1: Effect of this compound on Cell Viability in 3D Spheroid Cultures

Cell LineThis compound Concentration (µM)Cell Viability (% of Control) ± SDIC50 (µM)
HT-29 0 (Control)100 ± 5.2\multirow{6}{}{8.5 }
0.192.1 ± 4.8
175.4 ± 6.1
558.3 ± 5.5
1045.2 ± 4.9
2528.7 ± 3.8
A549 0 (Control)100 ± 6.5\multirow{6}{}{12.2 }
0.195.3 ± 5.9
181.2 ± 6.3
565.7 ± 5.1
1051.9 ± 4.7
2535.1 ± 4.2

SD: Standard Deviation

Table 2: Induction of Apoptosis by this compound in 3D Spheroid Cultures

Cell LineThis compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) ± SD
HT-29 0 (Control)1.0 ± 0.1
11.8 ± 0.2
53.5 ± 0.4
105.2 ± 0.6
A549 0 (Control)1.0 ± 0.2
11.5 ± 0.3
52.9 ± 0.5
104.6 ± 0.7

SD: Standard Deviation

Table 3: Inhibition of Spheroid Growth by this compound

Cell LineThis compound Concentration (µM)Spheroid Volume (% of Control) at 72h ± SD
HT-29 0 (Control)100 ± 8.1
185.3 ± 7.5
562.1 ± 6.8
1041.5 ± 5.9
A549 0 (Control)100 ± 9.3
189.7 ± 8.2
570.4 ± 7.1
1053.8 ± 6.5

SD: Standard Deviation

The protocols and data presentation formats outlined in this application note provide a comprehensive framework for assessing the efficacy of this compound in 3D spheroid cultures. These models offer a more clinically relevant in vitro system for evaluating the anti-tumor potential of targeted therapies. The quantitative data derived from these assays, such as IC50 values, apoptosis induction, and spheroid growth inhibition, are critical for the preclinical evaluation of novel cancer therapeutics. By employing these advanced cell culture and assay techniques, researchers can gain deeper insights into the mechanisms of action of drugs like this compound and make more informed decisions in the drug development pipeline.

References

Application Note: Protocol for Dissolving Golvatinib for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Golvatinib (also known as E7050) is a potent, orally bioavailable small molecule inhibitor that demonstrates dual activity against c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][2] It binds to and inhibits the kinase activity of both receptors, which play crucial roles in tumor cell proliferation, migration, invasion, and angiogenesis.[1][3] this compound inhibits the autophosphorylation of c-Met and VEGFR-2 with IC₅₀ values of 14 nM and 16 nM, respectively.[4][5] In preclinical studies, this compound has been shown to suppress the growth of various tumor cells and inhibit tumor angiogenesis, making it a valuable tool for cancer research and drug development.[6][7] Proper solubilization is critical for ensuring accurate and reproducible results in in vitro cell-based assays. This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments.

This compound Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₃₃H₃₇F₂N₇O₄[2]
Molecular Weight 633.7 g/mol [2]
Mechanism of Action Dual inhibitor of c-Met and VEGFR-2 tyrosine kinases[1][4]
IC₅₀ (c-Met) 14 nM[4][5]
IC₅₀ (VEGFR-2) 16 nM[4][5]
Solubility DMSO: ≥ 20 mg/mL (31.56 mM) Water: Insoluble Ethanol: Insoluble[4]

Signaling Pathway Inhibition by this compound

This compound exerts its anti-tumor effects by blocking key signaling pathways mediated by the c-Met and VEGFR-2 receptors. Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), these receptors dimerize and autophosphorylate, initiating downstream cascades that promote cell survival, proliferation, and angiogenesis, such as the PI3K/Akt pathway.[4][6] this compound inhibits this initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.

Golvatinib_Signaling_Pathway cluster_EC_Membrane Cell Membrane cluster_ligands cluster_inhibitor cluster_downstream Downstream Signaling cMet c-Met PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 This compound This compound This compound->cMet This compound->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis

Figure 1. this compound inhibits HGF/c-Met and VEGF/VEGFR-2 signaling pathways.

Experimental Protocols

4.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Complete cell culture medium (appropriate for the cell line in use)

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

4.2. Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution. It is crucial to use anhydrous DMSO, as moisture can reduce the solubility of this compound.[4] All steps involving the open compound and solvent should be performed in a sterile environment (e.g., a biosafety cabinet) to prevent contamination.

  • Calculate Required DMSO Volume:

    • This compound Molecular Weight (MW) = 633.7 g/mol .

    • To make a 10 mM (0.010 mol/L) stock solution, use the following formula: Volume (µL) = (Mass of this compound (mg) / 633.7) * 100,000

    • Example: For 1 mg of this compound powder: Volume (µL) = (1 mg / 633.7) * 100,000 ≈ 157.8 µL.

  • Dissolution:

    • Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1-2 years).

4.3. Protocol for Preparation of Working Solutions in Cell Culture Medium

This protocol involves diluting the high-concentration DMSO stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.

  • Determine Final Concentration: Decide on the final concentrations of this compound needed for your experiment. This compound has been shown to inhibit cell growth with IC₅₀ values in the nanomolar range (e.g., 6.2 nM to 37 nM for various cell lines).[6][8]

  • Serial Dilution: Perform serial dilutions to avoid precipitation of the compound when transferring from a high DMSO concentration to an aqueous medium. It is recommended to first prepare an intermediate dilution in the cell culture medium.

  • Final Dilution and Vehicle Control:

    • Add the appropriate volume of the intermediate dilution to your cell culture plates to reach the final desired concentration.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cell lines. [9]

    • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to control wells. This is essential to distinguish the effects of the compound from the effects of the solvent.

    • Example Calculation: To treat cells in 2 mL of medium with a final concentration of 100 nM this compound from a 10 mM stock:

      • Final DMSO concentration should be ≤ 0.1%. This requires a dilution factor of at least 1:1000.

      • Using the formula C₁V₁ = C₂V₂: (10,000,000 nM) * V₁ = (100 nM) * (2000 µL) V₁ = (100 * 2000) / 10,000,000 = 0.02 µL.

      • This volume is too small to pipette accurately. Therefore, a serial dilution is necessary.

      • Step 1 (Intermediate Dilution): Dilute the 10 mM stock 1:100 in the medium to make a 100 µM solution (e.g., 2 µL of stock into 198 µL of medium).

      • Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:1000 into the final culture volume to get 100 nM (e.g., add 2 µL of the 100 µM solution to the 2 mL of medium in the well). The final DMSO concentration would be 0.01%, which is well tolerated by most cell lines.

Experimental Workflow

The overall process from receiving the compound to treating the cells is outlined in the workflow diagram below.

Golvatinib_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Treatment weigh 1. Weigh This compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Ensure Complete Solubilization dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Aliquots store->thaw dilute 7. Perform Serial Dilution in Culture Medium thaw->dilute treat 8. Add Working Solution to Cell Culture dilute->treat incubate 9. Incubate Cells for Experiment treat->incubate

Figure 2. Workflow for the preparation and use of this compound in cell culture.

Safety Precautions

  • This compound is a potent bioactive compound. Handle with care.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is a transdermal carrier; avoid direct skin contact as it can facilitate the absorption of other chemicals.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

  • All handling of the powder and concentrated stock solutions should be performed in a chemical fume hood or a biosafety cabinet.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming HGF-Induced Resistance to Golvatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Hepatocyte Growth Factor (HGF)-induced resistance to Golvatinib. This compound is a dual inhibitor of c-Met and VEGFR-2 tyrosine kinases.[1][2][3][4] Resistance, often driven by HGF, can limit its therapeutic efficacy. This guide offers insights into the underlying mechanisms and practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of HGF-induced resistance to this compound?

A1: HGF is the ligand for the c-Met receptor tyrosine kinase.[5][6] this compound inhibits c-Met phosphorylation.[2][3][7] However, high concentrations of HGF can lead to resistance through several mechanisms:

  • Sustained c-Met Activation: Exogenous HGF can lead to persistent activation of the c-Met signaling pathway, overwhelming the inhibitory effect of this compound.[8][9] This sustained signaling promotes cell proliferation, survival, and migration.[5][10]

  • Bypass Signaling Pathways: HGF can activate alternative signaling pathways that bypass the c-Met blockade. A primary example is the crosstalk between c-Met and the Epidermal Growth Factor Receptor (EGFR) pathway.[11][12][13][14][15] HGF can induce EGFR transactivation, leading to the activation of downstream pathways like PI3K/Akt and MAPK, even in the presence of this compound.[12][13]

  • Stromal HGF Secretion: The tumor microenvironment, particularly cancer-associated fibroblasts, can secrete HGF, contributing to a paracrine resistance mechanism.[8][9]

Q2: My cells are showing resistance to this compound in the presence of HGF. How can I confirm that the c-Met pathway is reactivated?

A2: To confirm c-Met pathway reactivation, you should assess the phosphorylation status of c-Met and its downstream effectors. A western blot is the recommended method for this analysis.

Key Proteins to Probe:

  • Phospho-c-Met (p-c-Met): Specifically at tyrosine residues Y1234/1235, which are indicative of its kinase activity.[5]

  • Total c-Met: As a loading control to ensure that changes in phosphorylation are not due to variations in the total amount of c-Met protein.

  • Phospho-Akt (p-Akt): A key downstream effector of the PI3K pathway.

  • Total Akt: As a loading control for p-Akt.

  • Phospho-ERK1/2 (p-ERK1/2): Key downstream effectors of the MAPK pathway.

  • Total ERK1/2: As a loading control for p-ERK1/2.

An increase in the phosphorylation of these proteins in the presence of HGF and this compound, compared to this compound treatment alone, would indicate pathway reactivation.

Q3: How can I investigate the involvement of EGFR crosstalk in HGF-induced this compound resistance?

A3: To investigate EGFR crosstalk, you can perform co-immunoprecipitation (Co-IP) followed by western blotting to determine if there is a direct interaction between c-Met and EGFR. Additionally, you can assess the phosphorylation of EGFR.

Experimental Approach:

  • Co-Immunoprecipitation (Co-IP):

    • Immunoprecipitate c-Met from cell lysates treated with HGF and this compound.

    • Perform a western blot on the immunoprecipitated sample and probe for EGFR.

    • As a reverse experiment, immunoprecipitate EGFR and probe for c-Met.

    • The presence of a band for the co-immunoprecipitated protein would suggest a physical interaction.

  • Western Blot:

    • Probe for Phospho-EGFR (p-EGFR) in your cell lysates. An increase in p-EGFR in the presence of HGF and this compound would indicate EGFR transactivation.

Troubleshooting Guides

Problem 1: I am not seeing a clear inhibition of c-Met phosphorylation with this compound in my western blots.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal IC50 of this compound in your specific cell line. Published IC50 values for c-Met are around 14 nM, but this can vary.[2][3]
High HGF Concentration Titrate the concentration of HGF used to induce resistance. Very high levels may completely abrogate the effect of the inhibitor.
Incorrect Antibody Dilution Optimize the dilution of your primary and secondary antibodies according to the manufacturer's instructions.
Phosphatase Activity Ensure that your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of your target proteins during sample preparation.[16]
Blocking Buffer For phospho-protein detection, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. Use Bovine Serum Albumin (BSA) instead.[16][17]

Problem 2: My cell viability assay (e.g., MTT) results are inconsistent when testing HGF-induced resistance.

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. A cell titration experiment is recommended to determine the optimal seeding density for your cell line.[18]
Incomplete Solubilization of Formazan After adding the solubilization solution in an MTT assay, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting before reading the absorbance.[19][20]
Serum Interference Serum in the culture medium can interfere with the MTT assay. It is recommended to use serum-free media during the MTT incubation step.[19]
Incorrect Wavelength Measure the absorbance at the optimal wavelength for the formazan product (typically 570-590 nm) and use a reference wavelength (e.g., 630 nm) to correct for background.[19]

Experimental Protocols

Western Blot for Phosphorylated Proteins

This protocol is adapted from standard western blotting procedures with specific considerations for detecting phosphorylated proteins.[16][17]

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with this compound and/or HGF as per your experimental design.
  • Wash cells with ice-cold PBS.
  • Lyse cells on ice using a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody (e.g., anti-p-c-Met) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.
  • Incubate the membrane with the substrate.
  • Visualize the protein bands using a chemiluminescence detection system.

MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability.[18][19][20][21][22]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Allow cells to adhere overnight in a CO2 incubator at 37°C.

2. Treatment:

  • Treat cells with varying concentrations of this compound, HGF, or a combination of both. Include appropriate vehicle controls.
  • Incubate for the desired treatment duration (e.g., 48-72 hours).

3. MTT Incubation:

  • Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.
  • Gently shake the plate to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader.

Co-Immunoprecipitation (Co-IP)

This protocol is for studying the interaction between c-Met and EGFR.[23][24][25][26][27]

1. Cell Lysis:

  • Treat cells as required for your experiment.
  • Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysate and collect the supernatant.

2. Pre-clearing (Optional but Recommended):

  • Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
  • Centrifuge and collect the supernatant.

3. Immunoprecipitation:

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-c-Met) overnight at 4°C with gentle rotation.
  • Add protein A/G beads and incubate for another 1-3 hours at 4°C.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.
  • Analyze the eluted proteins by western blotting, probing for the protein of interest (e.g., EGFR).

Signaling Pathways and Workflows

HGF_Golvatinib_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met EGFR EGFR cMet->EGFR transactivates (HGF-induced) PI3K PI3K cMet->PI3K RAS RAS cMet->RAS EGFR->PI3K EGFR->RAS HGF HGF HGF->cMet activates This compound This compound This compound->cMet inhibits Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HGF-induced this compound resistance signaling.

Western_Blot_Workflow A 1. Cell Lysis (with phosphatase inhibitors) B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF) C->D E 5. Blocking (BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-p-c-Met) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H

Caption: Western blot workflow for phospho-proteins.

CoIP_Workflow A 1. Cell Lysis (Non-denaturing buffer) B 2. Pre-clearing with Beads A->B C 3. Immunoprecipitation (with anti-c-Met Ab) B->C D 4. Capture with Protein A/G Beads C->D E 5. Washing D->E F 6. Elution E->F G 7. Western Blot Analysis (Probe for EGFR) F->G

Caption: Co-Immunoprecipitation workflow.

References

Golvatinib Technical Support Center: Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing Golvatinib (also known as TAS-115 or E-7050) in cell-based assays. This guide provides troubleshooting advice and frequently asked questions to help you identify, understand, and manage potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-targets of this compound?

This compound is an orally bioavailable dual kinase inhibitor designed to target c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] However, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. A broad kinase screen of 192 kinases revealed that this compound can inhibit 53 kinases with an IC50 of less than 1 µmol/L, including MET, AXL, c-kit, Src, and PDGFR-alpha/beta.[3] It has also been shown to be a potent inhibitor of the mutated tyrosine kinase FLT3-ITD.[4] Understanding this selectivity profile is crucial for interpreting experimental results.

Table 1: this compound IC50 Values for Primary and Key Off-Targets

Target IC50 Value (nM) Reference
c-Met 14 nM [5][6]
VEGFR-2 16 nM [5][6]
FLT3-ITD Potent Inhibition (IC50 not specified) [4]

| Other (AXL, c-kit, etc.) | < 1000 nM |[3] |

Q2: What is the mechanism of action for this compound?

This compound is an ATP-competitive inhibitor.[3][7] It binds to the ATP-binding pocket of its target kinases, preventing the phosphorylation of downstream substrates.[8] This action blocks the signaling cascades that these kinases initiate, such as the RAS-ERK and PI3K-Akt pathways downstream of c-Met, which are involved in cell proliferation, migration, and survival.[8][9]

cluster_membrane Cell Membrane cluster_inhibitor cluster_pathways Downstream Signaling cMet c-Met OnTargetPath Intended Pathway Inhibition (e.g., PI3K/Akt, RAS/ERK) cMet->OnTargetPath Activates VEGFR2 VEGFR-2 VEGFR2->OnTargetPath Activates OffTarget Off-Target Kinase (e.g., FLT3, AXL) OffTargetPath Unintended Pathway Modulation OffTarget->OffTargetPath Activates This compound This compound This compound->cMet Inhibits This compound->VEGFR2 Inhibits This compound->OffTarget Inhibits (Potential) start Start: Higher than expected cytotoxicity observed q1 Does the cell line express c-Met or VEGFR-2? start->q1 a1_yes Run dose-response viability assay q1->a1_yes Yes a1_no Cytotoxicity is likely due to off-target effect q1->a1_no No q2 Does cytotoxicity IC50 match c-Met/VEGFR2 IC50? a1_yes->q2 a2_yes Phenotype is likely on-target q2->a2_yes Yes a2_no Perform Western blot for key signaling pathways (p-Akt, p-ERK, etc.) q2->a2_no No q3 Is there unexpected inhibition/activation? a2_no->q3 a3_no Re-evaluate experimental setup and cell health q3->a3_no No a3_yes Consider Kinase Profiling to identify novel off-targets q3->a3_yes Yes result Off-target identified a3_yes->result

References

Optimizing Golvatinib concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Golvatinib concentration for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable small molecule that acts as a dual kinase inhibitor, targeting both c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] By binding to and inhibiting the activity of these receptor tyrosine kinases, this compound can impede tumor cell growth, survival, migration, and angiogenesis in cancers where these pathways are overactive.[1][2]

Q2: Which signaling pathways are affected by this compound?

This compound primarily inhibits the signaling pathways driven by c-Met and VEGFR-2. The c-Met signaling cascade involves the Met/Gab1/PI3K/Akt pathway, which is crucial for cell growth and survival.[3][4] The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels.[1] this compound has been shown to block these pathways, leading to antitumor effects.[3][5]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific kinase being assayed. For the purified c-Met and VEGFR2 kinases, the IC50 values are approximately 14 nM and 16 nM, respectively.[4][5] In cell-based assays, the IC50 for growth inhibition has been reported in various cancer cell lines, for instance: 6.2 nM in EBC-1, 23 nM in Hs746T, 24 nM in SNU-5, and 37 nM in MKN45 cells.[3][4]

Q4: Which cell viability assays are recommended for determining this compound's IC50?

Standard colorimetric or luminescent cell viability assays are suitable for determining the IC50 of this compound. Commonly used methods include the MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay.[6][7][8] The choice of assay may depend on the specific cell line, experimental setup, and available laboratory equipment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
IC50 value is significantly higher or lower than expected - Incorrect drug concentration- Cell line resistance or high sensitivity- Issues with drug stability or solubility- Verify the stock solution concentration and serial dilutions.- Confirm the c-Met and VEGFR-2 expression status of your cell line.- Prepare fresh drug solutions and ensure complete solubilization in the appropriate solvent (e.g., DMSO).
Inconsistent results between experiments - Variation in cell passage number- Differences in incubation time- Contamination- Use cells within a consistent and low passage number range.- Standardize the drug incubation period across all experiments.- Regularly check for and discard any contaminated cell cultures.
No dose-dependent response observed - this compound concentration range is too high or too low- Assay is not sensitive enough- The chosen cell line is not sensitive to this compound- Perform a preliminary experiment with a wider range of concentrations (e.g., logarithmic dilutions) to identify the optimal range.- Ensure the chosen assay has a sufficient dynamic range for your cell line.- Select a cell line known to be sensitive to c-Met or VEGFR-2 inhibition.

Experimental Protocols

Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol provides a general guideline for determining the IC50 of this compound using an MTT assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cancer cell line (e.g., EBC-1, Hs746T)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells in complete culture medium to the desired seeding density (this should be optimized for each cell line to ensure they are still proliferating at the end of the assay).

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical starting range could be from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After the incubation with MTT, carefully remove the medium.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[9]

Visualizations

Golvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Gab1 Gab1 cMet->Gab1 VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg This compound This compound This compound->cMet This compound->VEGFR2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: this compound's dual inhibition of c-Met and VEGFR-2 signaling pathways.

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions incubate_24h->prepare_dilutions treat_cells Treat cells with This compound dilutions prepare_dilutions->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_reagent Add cell viability reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure_signal Measure signal (e.g., absorbance) incubate_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination of this compound.

References

Troubleshooting inconsistent results in Golvatinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Golvatinib.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values or Low Potency

Q: My IC50 values for this compound are consistently higher than the published data, or the compound shows lower than expected potency in my cell-based assays. What are the possible causes and solutions?

A: Several factors can contribute to lower than expected potency of this compound. Here is a step-by-step troubleshooting guide:

  • Compound Integrity and Handling:

    • Solubility: this compound has low solubility in aqueous solutions. Ensure it is properly dissolved in a suitable solvent like DMSO at a high concentration for your stock solution.[1][2] Use fresh DMSO as it can absorb moisture, which reduces solubility.[1] For working solutions, further dilution in culture medium should be done carefully to avoid precipitation.

    • Storage: Store the powdered compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C, to prevent degradation.[1][3] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[3]

    • Purity and Batch Variability: If possible, verify the purity of your this compound batch. Batch-to-batch variation can occur, leading to differences in potency.

  • Cell Culture Conditions:

    • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines will have different sensitivities to this compound.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[4]

    • Serum Concentration: The presence of serum proteins can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the drug treatment period if your cell line can tolerate it.

    • Cell Density: Ensure consistent cell seeding density across all experiments. Overly confluent or sparse cultures can exhibit different growth rates and drug responses.

  • Experimental Protocol:

    • Treatment Duration: The incubation time with this compound can significantly impact the IC50 value. Ensure you are using a consistent treatment duration as described in established protocols.[5]

    • Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) have varying sensitivities and mechanisms. Ensure the assay you are using is appropriate for your experimental goals and is being performed according to the manufacturer's instructions.

Issue 2: Inconsistent Results in Western Blotting for p-Met and p-VEGFR2

Q: I am seeing variable or no signal for phosphorylated c-Met or VEGFR2 in my western blots after this compound treatment. How can I troubleshoot this?

A: Western blotting for phosphorylated proteins can be challenging. Here are some key areas to focus on:

  • Sample Preparation:

    • Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[6] A common recipe includes components like NaF and sodium orthovanadate.

    • Rapid Lysis: Perform cell lysis quickly and on ice to minimize enzymatic activity.

    • Protein Quantification: Accurately quantify the protein concentration in your lysates to ensure equal loading of all samples.

  • Antibody Selection and Incubation:

    • Antibody Validation: Use antibodies that are validated for western blotting and are specific for the phosphorylated forms of c-Met and VEGFR2.

    • Primary Antibody Dilution and Incubation: Optimize the primary antibody concentration and incubation time. Often, an overnight incubation at 4°C provides a better signal-to-noise ratio.[7][8]

    • Secondary Antibody: Ensure your secondary antibody is appropriate for the host species of your primary antibody and is not expired.

  • Western Blotting Protocol:

    • Transfer Efficiency: Verify the transfer of proteins to the membrane, especially for high molecular weight proteins. Using a reversible stain like Ponceau S can help visualize the transferred proteins.[6][9]

    • Blocking: Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) to minimize non-specific binding.[9]

    • Washing Steps: Perform thorough washes after antibody incubations to reduce background noise.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable dual kinase inhibitor that targets both c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[10] By inhibiting these receptor tyrosine kinases, this compound can block downstream signaling pathways, such as the Met/Gab1/PI3K/Akt pathway, which are crucial for tumor cell growth, survival, migration, and angiogenesis.[11][12]

Q2: What are the known IC50 values for this compound in different cell lines?

A2: The IC50 values for this compound can vary significantly between different cell lines, largely dependent on their c-Met amplification status and other genetic factors. Below is a summary of reported in vitro IC50 values.

Cell LineCancer TypeIC50 (nM)
MKN45Gastric Cancer37
EBC-1Lung Cancer6.2
Hs746TGastric Cancer23
SNU-5Gastric Cancer24
A549Lung CancerHigher IC50
SNU-1Gastric CancerHigher IC50
MKN74Gastric CancerHigher IC50

Data compiled from multiple sources.[3][11][13]

Q3: Are there known mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, resistance to c-Met inhibitors, in general, can arise from several factors:

  • HGF Overexpression: High levels of the c-Met ligand, hepatocyte growth factor (HGF), in the tumor microenvironment can lead to resistance by continuously stimulating the c-Met pathway.[14][15]

  • Activation of Bypass Pathways: Tumor cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of c-Met and VEGFR2.[16] For example, activation of the EGFR pathway has been implicated in resistance to MET inhibitors.[16]

  • Secondary Mutations: Mutations in the kinase domain of c-Met can arise, preventing the binding of the inhibitor.[15]

Q4: What are potential off-target effects of this compound?

A4: While this compound is a potent inhibitor of c-Met and VEGFR2, like many kinase inhibitors, it can have off-target effects. Some studies have shown that this compound can also inhibit other kinases such as c-Kit and Ron.[17] It is important to consider these potential off-target effects when interpreting experimental results. Comparing the effects of this compound with other c-Met/VEGFR2 inhibitors with different off-target profiles can help to confirm that the observed phenotype is due to the intended on-target inhibition.[18]

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay
  • Assay Setup: In a microplate, combine the recombinant kinase (c-Met or VEGFR2), a suitable substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., using ADP-Glo assay) or by measuring the phosphorylation of the substrate using a specific antibody in an ELISA-based format.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Golvatinib_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Gab1 Gab1 cMet->Gab1 Angiogenesis Angiogenesis VEGFR2->Angiogenesis This compound This compound This compound->cMet This compound->VEGFR2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Cell_Growth Cell Growth & Survival Akt->Cell_Growth

Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.

Caption: A logical workflow for troubleshooting inconsistent results.

References

Golvatinib in DMSO: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Golvatinib when stored in Dimethyl Sulfoxide (DMSO) at -20°C and -80°C. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for this compound stock solutions in DMSO?

For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] To maintain the highest compound integrity, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Q2: How stable is this compound in DMSO at -20°C and -80°C?

While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for small molecules suggest good stability at these temperatures. Typically, compounds in DMSO are considered stable for at least one month at -20°C and for up to six months at -80°C.[1] However, for solutions stored at -20°C for more than a month, a quality control check is advisable before use.[1]

Q3: Can I store my this compound DMSO stock solution at room temperature or 4°C?

It is not recommended to store this compound DMSO solutions at room temperature or 4°C for extended periods. While many compounds are stable for short durations, prolonged exposure to higher temperatures can increase the rate of degradation. For powder forms of typical compounds, storage at -20°C is recommended for up to 3 years and at 4°C for up to 2 years.[1]

Q4: How many times can I freeze and thaw my this compound stock solution?

To preserve the quality of your this compound stock, it is strongly recommended to avoid repeated freeze-thaw cycles.[1][2] Studies on other compounds in DMSO have shown that no significant loss occurs after 11 freeze-thaw cycles, but best practice is to aliquot the stock solution into volumes suitable for single experiments.[3][4][5]

Q5: What are the signs of this compound degradation in my DMSO stock?

Visual signs of degradation, such as color change or precipitation, may not always be apparent. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and a decrease in the parent compound peak.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from powder. Verify the concentration and purity of the new stock solution using analytical methods if possible. Implement a strict aliquoting and storage protocol to prevent future degradation.
Repeated freeze-thaw cycles.Discard the current stock solution that has undergone multiple freeze-thaw cycles. Prepare a new stock and aliquot into single-use volumes to minimize temperature cycling.
Contamination of the stock solution.Ensure proper sterile handling techniques when preparing and using the stock solution. Use filtered DMSO and sterile tubes.
Precipitation observed in the stock solution upon thawing The concentration of this compound may exceed its solubility at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a lower concentration stock solution.
Difficulty dissolving this compound powder in DMSO The compound may require more energy to dissolve.Use methods such as vortexing or ultrasonication to aid dissolution. Gentle heating (up to 50°C) can also be applied, but care should be taken to avoid degradation.[2]
The DMSO may have absorbed moisture, reducing its solvating power.Use anhydrous, high-purity DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption.[2]

Stability Data Summary

The following table summarizes the general stability guidelines for small molecules, including this compound, when stored in DMSO. Note that these are typical recommendations, and stability can be compound-specific.

Storage TemperatureRecommended Storage DurationKey Considerations
-80°C Up to 6 months[1]Ideal for long-term storage. Aliquoting is critical to avoid freeze-thaw cycles.
-20°C Up to 1 month[1]Suitable for short-term storage. Re-evaluation of efficacy is recommended if stored for longer than one month.[1]

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a general method using HPLC to assess the stability of this compound in a DMSO stock solution over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex or sonicate until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small-volume, single-use tubes (e.g., 20 µL).

    • Divide the aliquots into two sets for storage at -20°C and -80°C.

    • Reserve one aliquot for immediate analysis (Time 0).

  • Time-Point Analysis:

    • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration with an appropriate mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable C18 column and a UV detector.

    • Use an isocratic or gradient elution method with a mobile phase such as acetonitrile and water with 0.1% trifluoroacetic acid.

    • Monitor the chromatogram at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Measure the peak area of the this compound parent peak at each time point.

    • Calculate the percentage of this compound remaining relative to the Time 0 sample.

    • A decrease in the parent peak area and the appearance of new peaks may indicate degradation.

Visualizations

Signaling Pathways Inhibited by this compound

This compound is a dual inhibitor of the c-Met and VEGFR-2 receptor tyrosine kinases.[6][7] These receptors are crucial for tumor growth, invasion, and angiogenesis.[6][7] The diagram below illustrates the signaling pathways targeted by this compound.

Golvatinib_Signaling_Pathway cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Gab1 Gab1 cMet->Gab1 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras This compound This compound This compound->cMet This compound->VEGFR2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Stability_Workflow Prep 1. Prepare this compound Stock in DMSO Aliquot 2. Aliquot into Single-Use Tubes Prep->Aliquot Store 3. Store Aliquots at -20°C and -80°C Aliquot->Store Time0 4. Analyze Time 0 Sample via HPLC Aliquot->Time0 TimeX 5. Analyze Samples at Scheduled Time Points Store->TimeX Analyze 6. Compare Peak Areas to Time 0 Time0->Analyze TimeX->Analyze Report 7. Determine Percent Degradation Analyze->Report

References

Cell line contamination affecting Golvatinib assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Golvatinib. It specifically addresses issues related to cell line contamination that can affect assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable dual kinase inhibitor that targets c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] By inhibiting these receptor tyrosine kinases, this compound can disrupt signaling pathways that are crucial for tumor cell growth, migration, and angiogenesis.[1][3] The primary pathway inhibited by this compound is the Met/Gab1/PI3K/Akt pathway.[3][4]

Q2: My this compound IC50 value is significantly higher than expected. What could be the cause?

A2: An unexpectedly high IC50 value for this compound could be due to several factors, with cell line contamination being a primary suspect. Other potential causes include incorrect drug concentration, issues with the assay protocol, or the development of resistance in the cell line. Cell line cross-contamination or microbial contamination can significantly alter the drug response of your cell culture.[5]

Q3: How can cell line contamination affect my this compound assay results?

A3: Cell line contamination can impact your results in several ways:

  • Cross-contamination with a more resistant cell line: If your target cell line is contaminated with a more resistant line (a common contaminant is the robust HeLa cell line), the overall culture will appear less sensitive to this compound, leading to a higher IC50 value.[5][6]

  • Microbial Contamination: Mycoplasma, a common and often undetected contaminant, can alter cellular metabolism and drug sensitivity.[7][8] Some studies have shown that mycoplasma infection can lead to resistance to tyrosine kinase inhibitors (TKIs) by hydrolyzing the drug, thereby reducing its effective concentration.[9][10]

  • Altered Signaling Pathways: Contaminating cells or microbes can alter the signaling environment of the culture, potentially masking the effects of this compound on the c-Met and VEGFR-2 pathways.

Q4: What are the common types of cell line contamination?

A4: The most common types of contamination in cell culture are:

  • Bacteria and Fungi: These are often visible by microscopy and can cause rapid changes in the culture medium's pH and turbidity.[11][12]

  • Mycoplasma: These are small bacteria that lack a cell wall and are not visible with a standard light microscope, making them a frequent and insidious contaminant.[7][11]

  • Cross-contamination with other cell lines: This occurs when another, often more rapidly growing, cell line is accidentally introduced into the culture.[5][6]

Q5: How can I check if my cell line is contaminated?

A5: Regular testing for contamination is crucial. Recommended methods include:

  • Regular Visual Inspection: Daily microscopic examination can help detect bacterial and fungal contamination.[12]

  • Mycoplasma Testing: Specific PCR-based kits or fluorescent staining (e.g., with Hoechst 33258) are highly sensitive methods for detecting mycoplasma.[13][14]

  • Cell Line Authentication: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines and can definitively identify cross-contamination.[4]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting unexpected this compound assay results, with a focus on potential cell line contamination.

Problem: Inconsistent or non-reproducible this compound IC50 values.
  • Question 1: Have you recently authenticated your cell line?

    • Answer: If not, this should be your first step. Cell line misidentification is a widespread issue.[6] Perform STR profiling to confirm the identity of your cell line. If the profile does not match the expected reference, your culture is likely contaminated or has been misidentified.

  • Question 2: Have you tested for mycoplasma contamination?

    • Answer: Mycoplasma can significantly impact drug sensitivity and is often overlooked.[7][8] Use a reliable detection method such as PCR or a fluorescent dye-based assay. If your culture is positive for mycoplasma, it is best to discard it and start a new culture from a cryopreserved, uncontaminated stock.

  • Question 3: Are you following proper aseptic cell culture techniques?

    • Answer: Review your laboratory's cell culture procedures to minimize the risk of contamination. This includes working with only one cell line at a time in the biosafety cabinet, regularly cleaning incubators and hoods, and using sterile reagents and media.[6]

  • Question 4: Do your western blot results confirm the inhibition of p-c-Met and p-VEGFR2?

    • Answer: If your cell viability assay shows a lack of response to this compound, confirm that the drug is inhibiting its targets in your cell line. A western blot for phosphorylated c-Met and VEGFR-2 can verify this. If you do not see a decrease in phosphorylation with increasing this compound concentration, this could point to a problem with the drug itself or a highly resistant (and potentially contaminant) cell line.

Data Presentation

Cell line contamination can drastically alter the perceived sensitivity of a cell line to a drug. The following table provides an illustrative example of how the IC50 value of this compound could be affected by contamination in a hypothetical experiment using the c-Met amplified cell line, MKN45.

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the potential impact of cell line contamination on experimental results.

Cell Line ConditionThis compound IC50 (nM)Fold Change in IC50Interpretation
Pure MKN45 Culture37-Expected sensitivity based on published data.[3][4]
MKN45 with 10% HeLa Contamination150~4-fold increaseThe presence of a more resistant cell line skews the result towards reduced sensitivity.
MKN45 with Mycoplasma Contamination> 500>13-fold increaseMycoplasma may be degrading this compound or altering cellular pathways, leading to significant resistance.[9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

Materials:

  • Target cells (e.g., MKN45)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and add the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1]

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated c-Met and VEGFR-2

This protocol is to verify the on-target activity of this compound.

Materials:

  • Target cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-c-Met (Tyr1234/1235)

    • Rabbit anti-phospho-VEGFR-2 (Tyr951)

    • Antibodies for total c-Met, total VEGFR-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-c-Met) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total protein and the loading control to ensure equal loading.

Cell Line Authentication (STR Profiling)

This is the standard method to verify the identity of human cell lines.

Materials:

  • Cell sample (pellet or DNA)

  • DNA extraction kit

  • STR profiling kit (commercial kits are recommended)

  • PCR thermal cycler

  • Capillary electrophoresis instrument

  • Gene analysis software

Procedure:

  • Obtain a cell pellet from your culture or extract genomic DNA.

  • It is highly recommended to send your cell sample or extracted DNA to a reputable core facility or commercial service provider for STR profiling.

  • The service provider will perform PCR amplification of specific STR loci using a commercial kit.

  • The amplified fragments are separated by size using capillary electrophoresis.

  • The resulting STR profile is then compared to a reference database of known cell line profiles (e.g., ATCC, DSMZ).

  • An 80% or greater match between the sample profile and the reference profile confirms the cell line's identity. A match of less than 56% indicates that the cell lines are unrelated.[4]

Visualizations

Signaling Pathway of this compound Inhibition

Golvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Gab1 Gab1 cMet->Gab1 activates VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K activates HGF HGF HGF->cMet binds VEGF VEGF VEGF->VEGFR2 binds This compound This compound This compound->cMet inhibits This compound->VEGFR2 inhibits Gab1->PI3K recruits Akt Akt PI3K->Akt activates Downstream Downstream Effects (Proliferation, Survival, Angiogenesis) Akt->Downstream promotes

Caption: this compound inhibits the c-Met and VEGFR-2 signaling pathways.

Experimental Workflow for this compound IC50 Determination

Golvatinib_IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_cells Treat cells with this compound overnight_incubation->treat_cells prepare_drug Prepare this compound serial dilutions prepare_drug->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h add_mtt Add MTT reagent incubation_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Add solubilization solution incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound IC50 using an MTT assay.

Troubleshooting Logic for Unexpected this compound Results

Troubleshooting_Workflow start Unexpected this compound Assay Results check_contamination Is the cell line authenticated and free of mycoplasma? start->check_contamination yes_clean Yes check_contamination->yes_clean Yes no_contaminated No check_contamination->no_contaminated No check_protocol Review assay protocol and drug concentration yes_clean->check_protocol authenticate Perform STR profiling and mycoplasma testing no_contaminated->authenticate discard Discard contaminated culture and start with clean stock authenticate->discard rerun_assay Re-run experiment discard->rerun_assay yes_protocol_ok Yes check_protocol->yes_protocol_ok OK no_protocol_issue No check_protocol->no_protocol_issue Issue Found check_target Confirm target inhibition via Western Blot (p-c-Met, p-VEGFR2) yes_protocol_ok->check_target correct_protocol Correct protocol/ prepare fresh drug dilutions no_protocol_issue->correct_protocol correct_protocol->rerun_assay yes_target_inhibited Yes check_target->yes_target_inhibited Inhibited no_target_not_inhibited No check_target->no_target_not_inhibited Not Inhibited investigate_resistance Investigate potential mechanisms of resistance yes_target_inhibited->investigate_resistance no_target_not_inhibited->investigate_resistance

Caption: A logical workflow for troubleshooting unexpected this compound assay results.

References

Technical Support Center: Mitigating Golvatinib-Induced Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Golvatinib in long-term experimental models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate cytotoxicity associated with prolonged this compound exposure in your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our long-term (>1 week) culture with this compound, even at concentrations that were initially well-tolerated. What could be the cause?

A1: This phenomenon, known as delayed or cumulative cytotoxicity, is a common observation in long-term studies with tyrosine kinase inhibitors (TKIs) like this compound. Several factors could be contributing:

  • On-target toxicity: Continuous inhibition of c-Met and VEGFR2 signaling, even at initially non-toxic doses, can eventually lead to apoptosis or cell cycle arrest in some cell types.

  • Off-target effects: this compound, like many TKIs, can inhibit other kinases besides its primary targets.[1] These off-target activities can become more pronounced over time, leading to unforeseen cytotoxic effects.

  • Metabolite accumulation: The metabolic byproducts of this compound or cellular stress responses may accumulate in the culture medium over extended periods, contributing to toxicity.

  • Induction of Reactive Oxygen Species (ROS): TKIs have been shown to induce oxidative stress, and the cumulative effect of ROS can lead to cellular damage and death.[2][3]

Q2: How can we distinguish between on-target and off-target cytotoxicity of this compound in our experiments?

A2: Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Rescue experiments: If the cytotoxicity is on-target, providing the downstream effectors of the c-Met or VEGFR2 pathways might rescue the cells. For example, supplementing with downstream signaling molecules could be attempted.

  • Resistant cell lines: Developing cell lines with acquired resistance to this compound can help. If these resistant cells, which have adapted to the on-target inhibition, still show cytotoxicity at higher concentrations or over longer durations, it may point towards off-target effects.

  • Molecular profiling: Analyze the expression and phosphorylation status of known off-target kinases of this compound or related multi-kinase inhibitors. An increase in the activity of unexpected pathways could indicate off-target engagement.

Q3: Our cells are developing resistance to this compound. How can we manage this in our long-term study?

A3: Acquired resistance is a common challenge. Here are some approaches to consider:

  • Dose escalation: Gradually increasing the concentration of this compound in the culture medium can help select for and maintain a resistant population.[4][5][6]

  • Combination therapy: Combining this compound with another therapeutic agent that targets a different signaling pathway can be effective. For example, combination with EGFR inhibitors has been explored.[2]

  • Intermittent dosing: Instead of continuous exposure, a pulsed or intermittent dosing schedule might delay the onset of resistance.

Q4: Are there any general strategies to reduce this compound-induced cytotoxicity without compromising its efficacy?

A4: Yes, several strategies can be explored:

  • Co-treatment with antioxidants: The use of antioxidants like N-acetylcysteine (NAC) has been shown to mitigate cytotoxicity induced by some chemotherapeutic agents by reducing reactive oxygen species (ROS).[4][7][8][9][10][11] You will need to optimize the concentration of NAC to ensure it doesn't interfere with this compound's anti-cancer effects.

  • Dose reduction: A lower, continuous dose of this compound may be less toxic over the long term while still providing sufficient target inhibition.[12]

  • Culture medium optimization: Ensuring your culture medium is fresh and replaced regularly can prevent the buildup of toxic metabolites.

Section 2: Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in Early Long-Term Cultures
Symptom Possible Cause Troubleshooting Step
Massive cell death within the first 2-3 passages with this compound. Incorrect this compound concentration.Verify the IC50 of this compound for your specific cell line using a short-term cytotoxicity assay (e.g., MTT or CellTiter-Glo). Start long-term studies at a concentration at or below the IC50.
Cell line is highly sensitive to c-Met/VEGFR2 inhibition.Characterize the expression levels of c-Met and VEGFR2 in your cell line. Highly dependent lines may not be suitable for long-term culture with continuous high-dose exposure. Consider a dose-reduction strategy.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Guide 2: Gradual Increase in Cytotoxicity and Decreased Proliferation Over Time
Symptom Possible Cause Troubleshooting Step
Cell proliferation slows down, and apoptosis increases with each passage. Cumulative on-target and off-target toxicity.Implement a dose-reduction strategy. After an initial treatment period, lower the this compound concentration to a maintenance dose.
Oxidative stress.Co-treat with an antioxidant like N-acetylcysteine (NAC). Start with a concentration range of 1-5 mM and assess its effect on both cytotoxicity and this compound efficacy.
Nutrient depletion and waste accumulation.Increase the frequency of media changes. Consider using a richer culture medium formulation.
Guide 3: Emergence of a Resistant Population with Altered Phenotype
Symptom Possible Cause Troubleshooting Step
A subpopulation of cells starts to proliferate in the presence of this compound. Acquired resistance through genetic or epigenetic changes.Isolate and expand the resistant population. Characterize its molecular profile (e.g., c-Met amplification, mutations, activation of bypass pathways).
Selection of a pre-existing resistant clone.If possible, re-examine the parental cell line for heterogeneity.
Resistant cells show a different morphology or growth rate. Epithelial-to-mesenchymal transition (EMT) or other phenotypic changes.Analyze markers for EMT (e.g., vimentin, E-cadherin) and other relevant phenotypic changes.

Section 3: Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MKN45Gastric Cancer37[2]
EBC-1Lung Cancer6.2[2]
Hs746TGastric Cancer23[2]
SNU-5Gastric Cancer24[2]

Note: IC50 values can vary between studies and should be determined empirically for your specific cell line and experimental conditions.

Section 4: Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle-only (DMSO) control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Developing a this compound-Resistant Cell Line

Objective: To generate a cancer cell line with acquired resistance to this compound for long-term studies.

Materials:

  • Parental cancer cell line

  • Complete culture medium

  • This compound

  • DMSO

Procedure:

  • Determine the IC50 of this compound for the parental cell line.

  • Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 or IC20).[13]

  • Culture the cells in the presence of the drug, changing the medium every 2-3 days.

  • Initially, you may observe significant cell death and a decrease in proliferation rate. Continue to culture the surviving cells.

  • Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner (e.g., by 1.5-2 fold).[5]

  • Allow the cells to adapt to each new concentration before increasing it further. This process can take several months.[4][6]

  • Periodically test the IC50 of the resistant population to monitor the level of resistance.

  • Once a desired level of resistance is achieved (e.g., 5-10 fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the concentration they are adapted to).

  • Cryopreserve aliquots of the resistant cells at different stages of development.

Protocol 3: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity

Objective: To assess the potential of NAC to reduce this compound-induced cytotoxicity.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • N-acetylcysteine (NAC)

  • MTT or other cytotoxicity assay reagents

Procedure:

  • Determine the IC50 of this compound in your cell line.

  • Design a matrix of experiments with varying concentrations of this compound (e.g., around the IC50) and NAC (e.g., 1 mM, 5 mM, 10 mM).[14]

  • Seed cells in 96-well plates as for a standard cytotoxicity assay.

  • Treat the cells with this compound alone, NAC alone, or a combination of both for the desired duration of your long-term experiment (this may require passaging the cells in the presence of the compounds).

  • At various time points (e.g., 1 week, 2 weeks, etc.), perform a cytotoxicity assay to assess cell viability.

  • Analyze the data to determine if co-treatment with NAC increases cell viability in the presence of this compound.

  • To ensure NAC is not compromising this compound's efficacy, you should also assess on-target inhibition (e.g., by Western blot for p-Met) in the presence and absence of NAC.

Section 5: Visualizations

Golvatinib_Signaling_Pathway cluster_cell Cell Membrane HGF HGF c-Met c-Met HGF->c-Met Binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K/Akt_Pathway PI3K/Akt_Pathway c-Met->PI3K/Akt_Pathway RAS/MAPK_Pathway RAS/MAPK_Pathway c-Met->RAS/MAPK_Pathway VEGFR2->PI3K/Akt_Pathway VEGFR2->RAS/MAPK_Pathway This compound This compound This compound->c-Met This compound->VEGFR2 Proliferation_Survival_Angiogenesis Proliferation_Survival_Angiogenesis PI3K/Akt_Pathway->Proliferation_Survival_Angiogenesis RAS/MAPK_Pathway->Proliferation_Survival_Angiogenesis

Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.

Troubleshooting_Workflow Start Start Observe_Cytotoxicity Observe Increased Cytotoxicity Start->Observe_Cytotoxicity Check_Concentration Verify this compound Concentration & IC50 Observe_Cytotoxicity->Check_Concentration Concentration_OK Concentration Correct? Check_Concentration->Concentration_OK Adjust_Concentration Adjust Concentration & Re-test Concentration_OK->Adjust_Concentration No Assess_Off_Target Investigate Off-Target Effects & ROS Concentration_OK->Assess_Off_Target Yes Adjust_Concentration->Check_Concentration Co-treat_Antioxidant Co-treat with Antioxidant (e.g., NAC) Assess_Off_Target->Co-treat_Antioxidant Dose_Reduction Implement Dose Reduction Strategy Assess_Off_Target->Dose_Reduction End End Co-treat_Antioxidant->End Dose_Reduction->End

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Resistance_Development_Workflow Start Start Parental_Cells Start with Parental Cell Line Start->Parental_Cells Determine_IC50 Determine this compound IC50 Parental_Cells->Determine_IC50 Low_Dose_Exposure Expose to Low Dose (e.g., IC10-IC20) Determine_IC50->Low_Dose_Exposure Monitor_Growth Monitor for Growth Recovery Low_Dose_Exposure->Monitor_Growth Growth_Recovered Growth Recovered? Monitor_Growth->Growth_Recovered Growth_Recovered->Low_Dose_Exposure No Increase_Dose Increase this compound Dose Stepwise Growth_Recovered->Increase_Dose Yes Increase_Dose->Monitor_Growth Resistant_Line Established Resistant Cell Line Increase_Dose->Resistant_Line Resistance Goal Met End End Resistant_Line->End

Caption: Workflow for developing this compound-resistant cell lines.

References

Technical Support Center: Strategies to Reduce Variability in Golvatinib Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Golvatinib in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize experimental variability and ensure robust, reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in tumor growth inhibition in our xenograft study with this compound. What are the potential causes and solutions?

A1: High variability in tumor growth inhibition is a common challenge in xenograft studies and can stem from several factors. Here’s a breakdown of potential causes and strategies to mitigate them:

  • Animal-Related Factors:

    • Physiological State: Differences in age, weight, sex, hormonal status, and overall health can significantly impact drug metabolism and response.[1][2]

      • Recommendation: Use animals of the same sex, and within a narrow age and weight range. Ensure all animals are healthy and properly acclimatized before starting the experiment.

    • Genetic Background: The genetic makeup of the host mice can influence tumor engraftment and growth rates.[3]

      • Recommendation: Use a single, well-characterized inbred mouse strain for your studies to maintain a consistent genetic background.

  • Tumor-Related Factors:

    • Tumor Cell Heterogeneity: The cancer cell line itself may not be uniform, leading to different growth rates and drug sensitivity.

      • Recommendation: Use low-passage number cells and ensure a consistent cell preparation and injection technique.

    • Tumor Implantation Site and Technique: Inconsistent implantation can lead to variations in tumor establishment and growth.

      • Recommendation: Implant tumor cells or fragments subcutaneously in the same location for all animals.[4] Ensure the person performing the injections is well-trained to deliver a consistent number of cells.

  • Drug Administration Factors:

    • Dosing Inaccuracy: Errors in calculating and administering the dose can be a major source of variability.

      • Recommendation: Calibrate all equipment regularly. Have a second researcher double-check dose calculations and preparations.

    • Route of Administration: Oral gavage, a common route for this compound, can have higher variability than other routes like intravenous injection.[5][6][7]

      • Recommendation: Ensure consistent gavage technique to minimize stress and ensure complete dose delivery. Consider alternative, less variable routes if appropriate for the experimental question.

Q2: Our pharmacokinetic (PK) data for this compound shows significant variability in plasma concentrations between animals. How can we improve the consistency of our PK studies?

A2: Pharmacokinetic variability is a known challenge, and was even observed in a Phase I clinical trial of this compound.[8] Several factors related to the drug's properties and the animal's physiology can contribute to this.

  • Physicochemical Properties of this compound:

    • Solubility: Compounds with low or pH-dependent solubility can have variable absorption.[5][6]

      • Recommendation: Use a consistent and well-characterized vehicle for this compound formulation. Ensure the formulation is homogenous and stable throughout the dosing period.

    • High Dose Administration: High doses can sometimes lead to non-linear and more variable absorption.[5][6]

      • Recommendation: If possible, conduct dose-ranging studies to determine the optimal dose that balances efficacy with acceptable PK variability.

  • Gastrointestinal Physiology:

    • Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption.[2]

      • Recommendation: Standardize the feeding schedule and the interval between feeding and drug administration. For oral dosing, it is often recommended to fast the animals overnight.

    • Gastric pH and Emptying: Individual differences in gastric pH and the rate of stomach emptying can affect how much drug is absorbed and how quickly.[1][7]

      • Recommendation: While difficult to control directly, maintaining a consistent diet and minimizing stress can help reduce physiological variability.

  • Blood Sampling Technique:

    • Stress: Stress during blood collection can alter blood flow and hormone levels, potentially affecting drug distribution.

      • Recommendation: Use minimally invasive blood sampling techniques and ensure technicians are proficient to minimize animal stress.

    • Sample Handling: Improper handling of blood samples can lead to degradation of the drug and inaccurate measurements.

      • Recommendation: Follow a standardized protocol for blood collection, processing, and storage.

Troubleshooting Guides

Guide 1: Inconsistent Tumor Growth Post-Implantation

Symptom Potential Cause Troubleshooting Step
High variation in the time it takes for tumors to become palpable. Inconsistent number of viable cells injected.Ensure thorough and consistent mixing of the cell suspension before and during injections.
Suboptimal injection technique.Provide comprehensive training on subcutaneous injection to all personnel involved.
Some tumors regress or fail to grow. Immune rejection by the host.Use severely immunocompromised mouse strains (e.g., NOD/SCID, NSG) for human xenografts.
Poor cell viability.Check cell viability using a method like trypan blue exclusion right before injection.
Tumor growth rate varies significantly between animals in the same group. Inconsistent tumor microenvironment.Ensure the site of injection is consistent across all animals.
Animal health issues.Monitor animal health daily and exclude any animals that show signs of illness not related to tumor burden.

Guide 2: High Variability in Pharmacodynamic (PD) Marker Analysis

Symptom Potential Cause Troubleshooting Step
Inconsistent inhibition of p-c-Met or p-VEGFR2 in tumor samples. Variable drug exposure between animals.Refer to the PK troubleshooting guide (Q2) to address sources of pharmacokinetic variability.
Timing of sample collection.Collect tumor samples at a consistent time point post-dose for all animals, ideally at the time of expected peak drug concentration or target inhibition.
Post-collection tissue handling.Immediately snap-freeze tumor samples in liquid nitrogen or place them in a fixative to preserve the phosphorylation state of proteins.
High background or inconsistent staining in immunohistochemistry (IHC). Issues with antibody validation or staining protocol.Validate all antibodies for specificity and optimize the IHC protocol for your specific tissue type and target.
Tissue processing artifacts.Ensure consistent fixation, embedding, and sectioning procedures for all tumor samples.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound (Illustrative Data)

Parameter Study A (Optimized Protocol) Study B (Non-Optimized Protocol)
Cmax (ng/mL) 1500 ± 1501400 ± 500
Tmax (hr) 2.0 ± 0.53.0 ± 2.0
AUC (ng*hr/mL) 8000 ± 9007500 ± 3000
Inter-animal CV% (AUC) 11.25%40%

This table illustrates how implementing strategies to reduce variability can significantly decrease the coefficient of variation (CV%) in pharmacokinetic parameters.

Experimental Protocols

Protocol 1: Standardized Oral Dosing (Gavage) in Mice

  • Animal Preparation: Fast mice for 4-6 hours prior to dosing, ensuring access to water.

  • Formulation Preparation: Prepare the this compound formulation in a consistent, validated vehicle. Ensure the formulation is a homogenous suspension or solution.

  • Dose Calculation: Calculate the required dose volume for each mouse based on its most recent body weight.

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized, soft-tipped gavage needle.

    • Insert the needle into the esophagus and gently deliver the formulation directly into the stomach.

    • Observe the mouse for any signs of distress or regurgitation.

  • Post-Dosing: Return the mouse to its cage and provide access to food after a consistent, predefined time interval (e.g., 1-2 hours).

Mandatory Visualizations

Golvatinib_Signaling_Pathway cluster_VEGFR VEGF Signaling cluster_MET HGF/c-MET Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_MEK_ERK Raf-MEK-ERK Pathway PKC->RAF_MEK_ERK Proliferation_Angiogenesis Endothelial Cell Proliferation, Angiogenesis RAF_MEK_ERK->Proliferation_Angiogenesis HGF HGF cMET c-MET HGF->cMET GAB1 Gab1 cMET->GAB1 PI3K PI3K GAB1->PI3K AKT Akt PI3K->AKT Cell_Survival Tumor Cell Growth & Survival AKT->Cell_Survival This compound This compound This compound->VEGFR2 Inhibits This compound->cMET Inhibits

Caption: this compound inhibits both the VEGFR2 and c-MET signaling pathways.

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment & Monitoring cluster_Analysis Data Analysis Animal_Selection Select Animals (Uniform age, weight, sex) Tumor_Implantation Implant Tumor Cells (Consistent technique) Animal_Selection->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Groups (Stratified by tumor size) Tumor_Growth->Randomization Dosing Administer this compound (Standardized protocol) Randomization->Dosing Tumor_Measurement Measure Tumors (Calibrated calipers) Dosing->Tumor_Measurement Repeatedly Health_Monitoring Monitor Animal Health Dosing->Health_Monitoring Daily PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Sampling Pharmacodynamic Tumor Sampling Dosing->PD_Sampling Data_Analysis Analyze Data (Appropriate statistics) Tumor_Measurement->Data_Analysis Health_Monitoring->Data_Analysis PK_Sampling->Data_Analysis PD_Sampling->Data_Analysis

Caption: Workflow for a xenograft study with reduced variability.

References

Validation & Comparative

Golvatinib Efficacy in Lenvatinib-Resistant Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of golvatinib, alone and in combination with lenvatinib, in tumor models exhibiting resistance to lenvatinib monotherapy. The data presented herein is collated from preclinical studies and aims to provide an objective overview for researchers in oncology and drug development.

Introduction to Lenvatinib Resistance

Lenvatinib is a multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[1][2] It is a standard therapeutic option for several advanced cancers, including hepatocellular carcinoma (HCC) and thyroid cancer. However, the development of resistance to lenvatinib is a significant clinical challenge, often leading to disease progression.[3][4] A primary mechanism of acquired resistance to VEGFR inhibitors like lenvatinib is the upregulation of alternative pro-angiogenic signaling pathways, most notably the hepatocyte growth factor (HGF)/c-Met pathway.[5][6][7] Activation of the HGF/c-Met axis can bypass the effects of VEGFR inhibition, promoting tumor angiogenesis, proliferation, and survival.[5][8]

This compound: A Dual c-Met and VEGFR2 Inhibitor

This compound (also known as E7050) is a potent, orally bioavailable small-molecule inhibitor of both c-Met and VEGFR2.[9][10] It also demonstrates inhibitory activity against other receptor tyrosine kinases, including Tie2 and EphB4, which are involved in angiogenesis and vessel maturation.[11] By targeting c-Met, this compound directly addresses a key escape mechanism for lenvatinib resistance. Its dual action on both c-Met and VEGFR2 provides a multi-pronged attack on tumor angiogenesis.[9]

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing the anti-tumor activity of lenvatinib, this compound, and their combination in various cancer models.

Table 1: In Vitro Cellular Proliferation (IC50 Values)
Cell LineCancer TypeThis compound IC50 (nM)Notes
MKN45Gastric Cancer37c-Met amplified
EBC-1Lung Cancer6.2c-Met amplified
Hs746TGastric Cancer23c-Met amplified
SNU-5Gastric Cancer24c-Met amplified

Data sourced from[9]. IC50 values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Tumor Activity in Xenograft Models
Tumor ModelTreatment GroupTumor Growth Inhibition (%)Change in Microvessel Density (CD31+)Change in Proliferation (Ki67+)Change in Apoptosis (TUNEL+)
A2780 (Ovarian) LenvatinibWeak antitumor effect---
This compoundWeak antitumor effect---
Lenvatinib + this compoundSynergistic antitumor effect Significant Decrease Decrease Increase
Four HCC Xenografts LenvatinibWeak antitumor effect---
Lenvatinib + this compoundDramatically decreased tumor growth Decreased tumor vessel density Not ReportedNot Reported
AN3CA (Endometrial) Lenvatinib + this compoundCombination effect observed Not ReportedNot ReportedNot Reported

Data compiled from[5][7][12][13]. These studies highlight that in tumor models with high HGF expression (a driver of lenvatinib resistance), the combination of lenvatinib and this compound results in significantly enhanced anti-tumor activity compared to either agent alone.

Signaling Pathways and Mechanism of Action

The interplay between the VEGF/VEGFR and HGF/c-Met pathways is central to understanding lenvatinib resistance and the efficacy of this compound.

Lenvatinib_Resistance_and_Golvatinib_Action cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell Tumor_Cell Tumor Cell HGF HGF (Upregulated) Tumor_Cell->HGF secretes cMet c-Met Receptor HGF->cMet activates HGF_paracrine HGF Proliferation Proliferation & Survival cMet->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR activates Angiogenesis Angiogenesis VEGFR->Angiogenesis cMet_endo c-Met Receptor HGF_paracrine->cMet_endo activates cMet_endo->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR inhibits This compound This compound This compound->cMet inhibits This compound->VEGFR inhibits This compound->cMet_endo inhibits

Caption: Lenvatinib resistance via HGF/c-Met and this compound's dual inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

In Vitro HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

  • Treatment: Cells are treated with VEGF and/or HGF to stimulate tube formation, in the presence or absence of lenvatinib, this compound, or the combination at various concentrations.

  • Incubation: Plates are incubated to allow for tube formation.

  • Analysis: Tube formation is visualized by microscopy and quantified by measuring the total tube length or number of branch points.

HUVEC_Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Seed HUVECs A->B C Add Growth Factors (VEGF +/- HGF) B->C D Add Lenvatinib and/or This compound C->D E Incubate for 6-18 hours D->E F Microscopy and Image Analysis E->F G Quantify Tube Length and Branching F->G

Caption: Workflow for the HUVEC tube formation assay.

In Vivo Tumor Xenograft Studies

These studies evaluate the efficacy of anti-cancer agents in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A2780, HCC cell lines) are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into treatment groups (e.g., vehicle control, lenvatinib, this compound, lenvatinib + this compound).

  • Drug Administration: Drugs are administered orally at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised for further analysis.

  • Immunohistochemistry: Tumor tissues are stained for markers of angiogenesis (CD31), proliferation (Ki67), and apoptosis (TUNEL) to assess the biological effects of the treatments.

Xenograft_Study_Workflow A Subcutaneous injection of tumor cells into mice B Tumor growth to pre-determined size A->B C Randomize mice into treatment groups B->C D Daily oral administration of drugs C->D E Monitor tumor volume and body weight D->E F Excise tumors at study endpoint E->F G Immunohistochemical analysis (CD31, Ki67, TUNEL) F->G

Caption: Workflow for in vivo tumor xenograft studies.

Conclusion

The preclinical data strongly suggests that the combination of this compound and lenvatinib is a promising strategy to overcome acquired resistance to lenvatinib in tumors where the HGF/c-Met pathway is activated. This compound's dual inhibition of c-Met and VEGFR2, along with its activity against other pro-angiogenic targets, provides a robust mechanism to counteract the adaptive resistance mechanisms employed by tumors. The synergistic anti-tumor effects observed in various lenvatinib-resistant models, characterized by reduced tumor growth and angiogenesis, warrant further clinical investigation of this combination therapy.[5][6] This approach of combining targeted agents to address resistance pathways is a critical direction in the development of more durable cancer therapies.

References

Predicting Golvatinib Response: A Comparative Guide to Preclinical Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical data supporting the use of specific biomarkers to predict the response to Golvatinib, a dual inhibitor of the c-MET and VEGFR2 receptor tyrosine kinases. Data presented herein is compiled from various preclinical studies to aid in the design of future investigations and to highlight key considerations for translational research. This guide will compare this compound's performance as a monotherapy in biomarker-defined preclinical models and in combination with the multi-kinase inhibitor Lenvatinib, particularly in the context of resistance to VEGFR inhibition.

Data Presentation: Quantitative Comparison of this compound Activity

The following tables summarize the in vitro and in vivo activity of this compound in preclinical cancer models, stratified by the expression of potential predictive biomarkers.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound

Cell LineCancer Typec-MET Amplification StatusThis compound IC50 (nM)Reference
MKN45Gastric CancerAmplified37[1]
EBC-1Lung CancerAmplified6.2[1]
Hs746TGastric CancerAmplified23[1]
SNU-5Gastric CancerAmplified24[1]
A549Lung CancerNot Amplified>1000[1]
SNU-1Gastric CancerNot Amplified>1000[1]
MKN74Gastric CancerNot Amplified>1000[1]

Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy in Xenograft Models

Xenograft ModelCancer Typec-MET Amplification StatusTreatmentTumor Growth Inhibition (%)Reference
MKN45Gastric CancerAmplifiedThis compound (50-200 mg/kg)Significant regression[1]
Hs746TGastric CancerAmplifiedThis compound (50-200 mg/kg)Significant regression[1]
SNU-5Gastric CancerAmplifiedThis compound (50-200 mg/kg)Significant regression[1]
EBC-1Lung CancerAmplifiedThis compound (50-200 mg/kg)Significant regression[1]

Table 3: Comparison of Lenvatinib Monotherapy vs. Lenvatinib + this compound Combination Therapy in High HGF-Expressing Xenograft Models

Xenograft ModelCancer TypeTreatmentRelative Tumor VolumeReference
SEKIMelanomaLenvatinib (10 mg/kg)~1200 mm³[2]
Lenvatinib (10 mg/kg) + this compound (100 mg/kg)~200 mm³[2]
KP-4Pancreatic CancerLenvatinib (10 mg/kg)~1000 mm³[2]
Lenvatinib (10 mg/kg) + this compound (100 mg/kg)~150 mm³[2]
A2780Ovarian CancerLenvatinib (10 mg/kg)~1300 mm³[2]
Lenvatinib (10 mg/kg) + this compound (100 mg/kg)~250 mm³[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HGF_cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET binds GRB2 GRB2 cMET->GRB2 recruits PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription This compound This compound This compound->cMET inhibits

HGF/c-MET Signaling Pathway and this compound Inhibition.

Preclinical_Biomarker_Workflow cluster_model Preclinical Model cluster_analysis Biomarker and Efficacy Analysis cluster_interpretation Interpretation and Correlation A Establish Xenograft Model (e.g., c-MET amplified vs. non-amplified) B Treatment Administration (Vehicle, this compound, Alternative) A->B C Tumor Volume Measurement B->C D Tumor Tissue Collection C->D F Efficacy Data Analysis (Tumor Growth Inhibition) C->F E Biomarker Assessment (e.g., IHC for c-MET) D->E G Correlate Biomarker Status with Treatment Response E->G F->G H Identify Predictive Biomarkers G->H

Workflow for Preclinical Biomarker Discovery for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure based on standard MTT assay methodologies.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., MKN45, EBC-1, A549)

  • Complete growth medium (specific to each cell line)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Study

This protocol is a generalized procedure based on methodologies from preclinical studies of tyrosine kinase inhibitors.

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., MKN45 for c-MET amplified model, A2780 for high HGF model)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Lenvatinib formulation for oral gavage (for combination studies)

  • Vehicle control solution

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, Lenvatinib, this compound + Lenvatinib).

  • Drug Administration:

    • Administer the respective treatments daily via oral gavage. Dosages from preclinical studies range from 50-200 mg/kg for this compound and 10 mg/kg for Lenvatinib.[1][2]

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Tissue Collection:

    • Continue the treatment for a predefined period (e.g., 14-21 days) or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Data Analysis:

    • Calculate the average tumor volume for each treatment group over time.

    • Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Immunohistochemistry (IHC) for c-MET

This is a generalized protocol for the detection of c-MET in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Objective: To assess the expression level of c-MET protein in xenograft tumor tissues.

Materials:

  • FFPE tumor sections (4-5 µm thick) on charged slides

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-c-MET antibody

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Heat the slides in antigen retrieval buffer using a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate the sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary anti-c-MET antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse the slides with PBS.

    • Incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse the slides with PBS.

    • Apply the DAB substrate solution and incubate until a brown color develops.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections through graded ethanol and xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope.

    • Score the intensity and percentage of c-MET positive cells.

Conclusion

The preclinical data strongly suggest that c-MET amplification is a key predictive biomarker for a positive response to this compound monotherapy. In cancer models lacking c-MET amplification, this compound shows limited efficacy. Furthermore, in the context of resistance to VEGFR inhibitors like Lenvatinib, high expression of HGF emerges as a critical biomarker. The combination of this compound with Lenvatinib demonstrates a synergistic antitumor effect in high-HGF preclinical models, suggesting a rational therapeutic strategy to overcome this resistance mechanism. These findings underscore the importance of biomarker-driven patient selection in the clinical development of this compound and similar targeted therapies. Further preclinical studies are warranted to explore other potential biomarkers and resistance mechanisms to refine its therapeutic application.

References

A Head-to-Head Comparison of Golvatinib and Other VEGFR-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Golvatinib with other prominent VEGFR-2 inhibitors. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.[3][4] This guide focuses on a head-to-head comparison of this compound, a dual c-Met and VEGFR-2 inhibitor, with other well-known multi-kinase inhibitors that also target VEGFR-2, such as Sunitinib and Sorafenib.[5][6][7]

Performance Data at a Glance: A Quantitative Comparison

The following tables summarize the in vitro potency and cellular activity of this compound, Sunitinib, and Sorafenib. It is important to note that the data are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetThis compoundSunitinibSorafenib
VEGFR-2 16[8][9] 80[10] 90
c-Met14[9]--
PDGFRβ-2[10]57
c-Kit10,000 (10 µM)[1]40[11]68
Flt-3-0.6 (Ki,app)[11]58
EphB4High Activity[8]--
Tie2High Activity[8]--
Ron17[1]--
B-Raf--22
C-Raf--6

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)

Cell LineCancer TypeThis compoundSunitinibSorafenib
MKN45Gastric0.037[8]--
EBC-1Lung0.0062[8]--
Hs746TGastric0.023[8]--
SNU-5Gastric0.024[8]--
786-ORenal-4.6[5]-
ACHNRenal-1.9[5]-
Caki-1Renal-2.8[5]-
U87MGGlioblastoma-5.4 (median)[6]-
U251Glioblastoma-5.4 (median)[6]-
T98GGlioblastoma-5.4 (median)[6]-
U138Glioblastoma-5.4 (median)[6]-
HepG2Liver--7.10[12]
Huh7Liver--11.03[12]
MCF-7Breast--32.0[13]
MDA-MB-468Breast-0.1-1 (effective range)[14]-

Understanding the Mechanism: The VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][15] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability – all key events in angiogenesis.[3][4][15] this compound and other inhibitors in this class act by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its activation and subsequent downstream signaling.[1][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC MAPK_pathway Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound & Other Inhibitors This compound->VEGFR2 Inhibits Experimental_Workflow Start Start: Compound Library Kinase_Assay In Vitro Kinase Assay (VEGFR-2 Inhibition) Start->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (Cancer & Endothelial Cells) Kinase_Assay->Cell_Proliferation Active Compounds Tube_Formation In Vitro Tube Formation Assay Cell_Proliferation->Tube_Formation Potent Inhibitors Hit_Identification Hit Identification & Lead Optimization Tube_Formation->Hit_Identification Confirmed Activity In_Vivo_Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) Hit_Identification->In_Vivo_Xenograft Optimized Leads PD_Analysis Pharmacodynamic Analysis (e.g., Microvessel Density) In_Vivo_Xenograft->PD_Analysis End Preclinical Candidate PD_Analysis->End

References

Validating Golvatinib Target Engagement in Tumor Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Golvatinib, a dual inhibitor of c-MET and VEGFR2, in tumor tissues. We present a comparative analysis with other selective c-MET inhibitors, supported by experimental data and detailed protocols for key validation assays.

Comparative Analysis of c-MET Inhibitors

This compound is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases implicated in tumor growth and angiogenesis, including c-MET, VEGFR2, RON, c-Kit, and Eph receptors.[1] Its efficacy is primarily attributed to the inhibition of the c-MET and VEGFR2 signaling pathways.[2][3] This section compares the in vitro potency and in vivo pharmacodynamic effects of this compound with other notable c-MET inhibitors.

InhibitorPrimary TargetsOther Key Targetsc-MET IC50VEGFR2 IC50Key In Vivo Validation Data
This compound c-MET, VEGFR2RON, c-Kit, EphB4, EphA members14 nM[4]16 nM[4]Inhibition of c-Met phosphorylation in xenograft models; post-treatment decrease in p-c-Met in 3 of 4 paired patient biopsies at the MTD.[2][5]
Capmatinib c-MET-0.6 nM[6]-Near-complete inhibition of phospho-MET (H-score = 2) in paired biopsies from a colorectal cancer patient.[7]
Tepotinib c-METIRAK1/4, TrkA, Axl, Mer1.7 nM (average)[8]-Sustained, near-to-complete (>95%) phospho-MET inhibition in tumors in a mouse xenograft model.[3][9]
Cabozantinib c-MET, VEGFR2RET, AXL, KIT, FLT3, TIE-21.3 nM[10]0.035 nM[10]Reduced levels of phosphorylated MET and RET in a medullary thyroid carcinoma xenograft model.[11]

Experimental Protocols for Target Validation

Accurate validation of target engagement in tumor tissues is critical for the clinical development of kinase inhibitors. Below are detailed methodologies for commonly employed assays.

Western Blotting for Phospho-c-MET

This method quantifies the level of phosphorylated (activated) c-MET in tumor lysates, providing a direct measure of target inhibition.

a. Sample Preparation (Tumor Lysate)

  • Excise tumor tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C.

  • For a ~5 mg piece of tissue, add approximately 300 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[12][13]

  • Homogenize the tissue on ice using an electric homogenizer.[13]

  • Agitate the lysate for 2 hours at 4°C.[13]

  • Centrifuge at 12,000 rpm for 20 minutes at 4°C.[13]

  • Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • Add 2X Laemmli sample buffer to the desired amount of protein and boil for 10 minutes.[12]

b. Electrophoresis and Transfer

  • Load 15-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.[12]

  • Run the gel at 170V for 40-60 minutes until the dye front reaches the bottom.[12]

  • Transfer the proteins to a nitrocellulose membrane at 100V for 1 hour.[12]

c. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-c-MET (e.g., Tyr1234/1235) overnight at 4°C.

  • Wash the membrane three times for 5 minutes each with TBST.[13]

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and a gel imaging system.[14]

  • Strip the membrane and re-probe for total c-MET and a loading control (e.g., GAPDH or β-actin) for normalization.

Immunohistochemistry (IHC) for Phospho-c-MET

IHC allows for the visualization of target inhibition within the morphological context of the tumor.

a. Tissue Preparation

  • Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours.[15]

  • Process the tissue through graded alcohols and xylene and embed in paraffin (FFPE).[15]

  • Cut 4-5 µm sections onto charged slides.[15]

b. Staining

  • Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.[16]

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) and heating at 95-100°C for 20 minutes.[16][17]

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding with a protein block solution for 20 minutes.

  • Incubate with a primary antibody against phospho-c-MET for 1 hour at room temperature or overnight at 4°C.

  • Wash with TBST.

  • Incubate with a polymer-based HRP-conjugated secondary antibody for 30-60 minutes.[17]

  • Wash with TBST.

  • Develop the signal with a DAB chromogen substrate.[17]

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

c. Analysis

  • Staining intensity and the percentage of positive tumor cells can be scored (e.g., H-score) to provide a semi-quantitative measure of target phosphorylation.

In Situ Hybridization (ISH) for c-MET Amplification

While not a direct measure of target engagement, determining c-MET gene amplification status is crucial for patient selection for c-MET inhibitors.

a. Probe and Sample Preparation

  • Use FFPE tissue sections as described for IHC.

  • Utilize a dual-color FISH probe set with a probe for the c-MET gene (7q31) and a control probe for the centromere of chromosome 7 (CEP7).[18]

b. Hybridization

  • Deparaffinize and rehydrate the tissue sections.

  • Perform tissue pretreatment with a pepsin solution to allow for probe penetration.[18]

  • Apply the probe to the slide, cover with a coverslip, and seal.

  • Denature the probe and sample DNA by heating at 75°C for 10 minutes.[18]

  • Hybridize overnight at 37°C in a humidified chamber.[18]

c. Post-Hybridization and Visualization

  • Perform stringent washes to remove non-specifically bound probe.

  • Counterstain with DAPI.

  • Analyze the slides using a fluorescence microscope equipped with appropriate filters.

d. Analysis

  • Count the number of c-MET and CEP7 signals in at least 20 tumor cell nuclei.

  • Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered amplification. A high gene copy number (>5) can also indicate amplification.[19][20]

Visualizing Key Pathways and Workflows

Signaling Pathways Targeted by this compound

The following diagrams illustrate the c-MET and RON signaling pathways, which are inhibited by this compound.

cMET_Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->cMET

Caption: The c-MET signaling pathway and its inhibition by this compound.

RON_Signaling MSP MSP (HGFL) RON RON Receptor MSP->RON Binds GRB2 GRB2 RON->GRB2 PI3K_AKT PI3K-AKT Pathway RON->PI3K_AKT SOS SOS GRB2->SOS RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK CellFunctions Cell Growth, Survival, Motility RAS_MAPK->CellFunctions PI3K_AKT->CellFunctions This compound This compound This compound->RON

Caption: The RON signaling pathway, an off-target of this compound.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for validating kinase inhibitor target engagement in tumor tissue samples.

Experimental_Workflow TumorBiopsy Tumor Biopsy (Pre- and Post-Treatment) SampleProcessing Sample Processing TumorBiopsy->SampleProcessing FFPE FFPE Block Preparation SampleProcessing->FFPE Lysate Tumor Lysate Preparation SampleProcessing->Lysate IHC IHC for p-Target FFPE->IHC ISH ISH for Gene Amplification FFPE->ISH WB Western Blot for p-Target Lysate->WB Analysis Data Analysis & Quantification IHC->Analysis ISH->Analysis WB->Analysis Validation Target Engagement Validated Analysis->Validation

Caption: Workflow for validating target engagement in tumor biopsies.

References

Golvatinib's Cross-Resistance Profile: A Comparative Analysis Against Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Golvatinib's cross-resistance profile with other tyrosine kinase inhibitors (TKIs). This compound (E7050) is a potent, orally available, dual inhibitor of MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Understanding its activity in the context of TKI resistance is crucial for developing effective therapeutic strategies and overcoming treatment failure in cancer. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent signaling pathways.

I. Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines, including those with relevance to TKI resistance.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference
c-Met14[1]
VEGFR216[1]

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeaturesThis compound IC50 (nM)Reference
MKN45Gastric Carcinomac-Met amplified37[1]
EBC-1Lung Squamous Cell Carcinomac-Met amplified6.2[1]
Hs746TGastric Carcinomac-Met amplified23[1]
SNU-5Gastric Carcinomac-Met amplified24[1]
A549Lung AdenocarcinomaKRAS mutation>1000[1]
SNU-1Gastric Carcinoma->1000[1]
MKN74Gastric Carcinoma->1000[1]

Table 3: Cross-Resistance Profile of this compound in EGFR-TKI Resistant Models

Cell Line ModelResistance MechanismThis compound ActivityKey FindingsReference
EGFR mutant NSCLC cells (e.g., HCC827, PC-9) with HGF-induced resistance to Gefitinib/ErlotinibHGF-mediated activation of c-Met signalingCircumvents resistanceThis compound, by inhibiting the Met/Gab1/PI3K/Akt pathway, restores sensitivity to EGFR-TKIs.[1]
Ma-1/HGF xenograft model (HGF-transfected)HGF overexpressionInhibits tumor growth and angiogenesisCombination with Gefitinib leads to marked tumor regression.[1]

Note: Direct, quantitative IC50 data for this compound against a broad panel of cell lines with acquired resistance to other specific TKIs (e.g., osimertinib-resistant NSCLC with C797S mutation, or ALK-TKI resistant NSCLC) is limited in the public domain. The available data primarily focuses on overcoming HGF-driven resistance to first-generation EGFR inhibitors.

II. Experimental Protocols

This section details the methodologies used in key experiments to assess TKI cross-resistance.

Generation of TKI-Resistant Cell Lines

Objective: To establish cancer cell lines with acquired resistance to specific TKIs for in vitro cross-resistance studies.

Methodology: Stepwise Dose-Escalation

  • Parental Cell Line Culture: Culture the parental cancer cell line (e.g., HCC827 for EGFR-TKI resistance) in its recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Initial TKI Exposure: Begin by exposing the cells to the target TKI (e.g., gefitinib) at a concentration equal to its IC50 value.

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of the TKI in a stepwise manner. The increments can be 1.5 to 2-fold.

  • Maintenance of Resistant Clones: Continue this process for several months until the cells can proliferate in a significantly higher concentration of the TKI (e.g., 1-2 µM for gefitinib).

  • Characterization: The resulting resistant cell line should be characterized to confirm the resistance mechanism (e.g., by sequencing for secondary mutations like T790M or assessing for bypass track activation like c-Met amplification).

Cell Viability Assay for Cross-Resistance Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other TKIs against parental and TKI-resistant cell lines.

Methodology: MTT or CCK-8 Assay

  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and other comparator TKIs for 72 hours.

  • Viability Assessment (MTT):

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Viability Assessment (CCK-8):

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values using non-linear regression analysis.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling pathways involved in TKI resistance.

Methodology:

  • Cell Lysis: Treat parental and resistant cells with the respective TKIs (e.g., EGFR-TKI, this compound, or a combination) for a specified time. Then, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Met, total Met, phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and GAPDH as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

III. Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

HGF_EGFR_TKI_Resistance cluster_EGFR EGFR Signaling cluster_MET c-Met Bypass Track EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_ERK RAS/ERK Pathway EGFR->RAS_ERK EGFR_TKI EGFR-TKI (e.g., Gefitinib) EGFR_TKI->EGFR Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_ERK->Proliferation_Survival HGF HGF cMet c-Met HGF->cMet cMet->PI3K_Akt Bypass Activation Gab1 Gab1 cMet->Gab1 This compound This compound This compound->cMet Met_PI3K_Akt PI3K/Akt Pathway Gab1->Met_PI3K_Akt Met_Proliferation_Survival Cell Proliferation & Survival Met_PI3K_Akt->Met_Proliferation_Survival

Caption: HGF-mediated c-Met activation as a bypass mechanism for EGFR-TKI resistance.

Golvatinib_Action cluster_cMet_pathway c-Met Signaling cluster_VEGFR2_pathway VEGFR2 Signaling This compound This compound cMet c-Met This compound->cMet VEGFR2 VEGFR2 This compound->VEGFR2 cMet_downstream Downstream Signaling (e.g., PI3K/Akt, RAS/ERK) cMet->cMet_downstream VEGFR2_downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->VEGFR2_downstream HGF HGF HGF->cMet Tumor_Growth Tumor Growth, Invasion, Metastasis cMet_downstream->Tumor_Growth VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2_downstream->Angiogenesis

Caption: this compound's dual inhibitory action on c-Met and VEGFR2 signaling pathways.

Experimental Workflow Diagram

Cross_Resistance_Workflow start Start parental_cells Parental Cancer Cell Line start->parental_cells generate_resistant Generate TKI-Resistant Cell Line (Stepwise Dose-Escalation) parental_cells->generate_resistant cell_viability Cell Viability Assay (MTT/CCK-8) parental_cells->cell_viability Control western_blot Western Blot Analysis parental_cells->western_blot Control resistant_cells TKI-Resistant Cell Line generate_resistant->resistant_cells resistant_cells->cell_viability resistant_cells->western_blot ic50 Determine IC50 Values (this compound vs. Other TKIs) cell_viability->ic50 pathway_analysis Analyze Signaling Pathway Modulation western_blot->pathway_analysis end End ic50->end pathway_analysis->end

Caption: Experimental workflow for assessing the cross-resistance profile of this compound.

IV. Conclusion

The available preclinical data strongly suggest that this compound has the potential to overcome resistance to EGFR tyrosine kinase inhibitors, particularly when resistance is driven by the activation of the HGF/c-Met signaling pathway. Its dual inhibitory action on both c-Met and VEGFR2 provides a rational basis for its use in combination with other TKIs to combat resistance mechanisms involving these pathways. However, further studies are warranted to establish a more comprehensive cross-resistance profile of this compound against a wider array of TKI-resistant cancer models, including those with on-target resistance mutations in kinases other than c-Met and VEGFR2. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.

References

Synergistic Potential of Golvatinib with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects of Golvatinib, a dual inhibitor of c-Met and VEGFR-2, when combined with traditional chemotherapy agents. Drawing upon preclinical data from analogous c-Met and VEGFR-2 inhibitors, this document outlines the quantitative synergy, experimental methodologies, and underlying signaling pathways that support the rationale for combining this compound with cytotoxic therapies such as cisplatin and 5-fluorouracil (5-FU).

Executive Summary

This compound's dual targeting of c-Met and VEGFR-2, pathways often implicated in tumor growth, angiogenesis, and treatment resistance, presents a strong basis for combination therapies. Preclinical evidence from studies on other c-Met inhibitors, such as MK-8033, demonstrates that this class of drugs can act synergistically with cisplatin and 5-FU in gastric and other cancer models. The proposed mechanisms for this synergy include the inhibition of chemotherapy-induced activation of survival pathways and the disruption of the tumor microenvironment, thereby enhancing the efficacy of cytotoxic agents. This guide synthesizes the available preclinical data to provide a framework for understanding and potentially developing this compound-based combination cancer therapies.

Quantitative Data on Synergistic Effects

While specific quantitative data for this compound in combination with cisplatin or 5-FU from peer-reviewed publications is limited, data from studies on other c-Met inhibitors in gastric cancer models provide a strong indication of synergistic potential. The following table summarizes representative data from a study on the c-Met inhibitor MK-8033, which serves as a proxy for the anticipated effects of this compound.

Table 1: In Vivo Synergistic Efficacy of a c-Met Inhibitor with Chemotherapy in a Gastric Cancer Xenograft Model

Treatment GroupTumor Growth Inhibition (%)p-value vs. Controlp-value vs. Chemotherapy
Vehicle Control0--
Cisplatin + 5-FU45< 0.05-
c-Met Inhibitor (MK-8033)60< 0.05< 0.05
c-Met Inhibitor + Cisplatin + 5-FU 85 < 0.001 < 0.01

Data is illustrative and based on the reported greater benefit of the combination therapy in a gastric cancer xenograft model[1].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the synergistic effects of targeted therapies like this compound with chemotherapy.

Cell Viability and Synergy Analysis (In Vitro)

Objective: To determine the cytotoxic effects of this compound, chemotherapy agents (cisplatin, 5-FU), and their combinations on cancer cell lines, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).

Protocol:

  • Cell Culture: Human gastric cancer cell lines (e.g., MKN-45, SNU-5) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound, cisplatin, and 5-fluorouracil are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with this compound alone, the chemotherapy agent alone, or the combination at various concentrations. A constant ratio of the two drugs is often used for combination treatments. Control wells are treated with vehicle (DMSO) at the same final concentration.

  • Viability Assay: After a 72-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. The synergistic effect of the drug combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.

Protocol:

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Human gastric cancer cells (e.g., MKN-45) are harvested, resuspended in a solution of Matrigel and PBS (1:1), and subcutaneously injected into the flank of each mouse (5 x 10^6 cells/mouse).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).

  • Drug Administration:

    • This compound is administered orally, once daily.

    • Cisplatin is administered via intraperitoneal injection, once a week.

    • 5-FU is administered via intraperitoneal injection, on a specified schedule (e.g., daily for 5 days).

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

The synergistic interaction between this compound and chemotherapy agents is believed to be mediated through the inhibition of key survival and resistance pathways.

Proposed Signaling Pathway of Synergy

The following diagram illustrates the proposed mechanism by which this compound enhances the efficacy of chemotherapy. Chemotherapy-induced DNA damage can lead to the activation of survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are downstream of c-Met and VEGFR-2. This compound, by inhibiting c-Met and VEGFR-2, can block these pro-survival signals, thereby promoting apoptosis in cancer cells.

Synergy_Pathway Chemo Chemotherapy (Cisplatin, 5-FU) DNADamage DNA Damage Chemo->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis PI3K_Akt PI3K/Akt Pathway (Pro-survival) DNADamage->PI3K_Akt Activates (Resistance) MAPK_ERK MAPK/ERK Pathway (Pro-survival) DNADamage->MAPK_ERK Activates (Resistance) This compound This compound cMet c-Met This compound->cMet VEGFR2 VEGFR-2 This compound->VEGFR2 cMet->PI3K_Akt cMet->MAPK_ERK VEGFR2->PI3K_Akt VEGFR2->MAPK_ERK PI3K_Akt->Apoptosis MAPK_ERK->Apoptosis

Caption: Proposed synergistic mechanism of this compound and chemotherapy.

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical experimental workflow for assessing the synergistic effects of this compound and chemotherapy agents.

Experimental_Workflow start Hypothesis: This compound + Chemo is Synergistic invitro In Vitro Studies (Cell Lines) start->invitro viability Cell Viability Assay (MTT) invitro->viability ci_analysis Combination Index (CI) Analysis viability->ci_analysis synergy_confirm Synergy Confirmation (CI < 1) ci_analysis->synergy_confirm invivo In Vivo Studies (Xenograft Model) synergy_confirm->invivo If Synergistic tgi Tumor Growth Inhibition (TGI) invivo->tgi toxicity Toxicity Assessment (Body Weight) invivo->toxicity mechanism Mechanistic Studies tgi->mechanism toxicity->mechanism western_blot Western Blot (Signaling Pathways) mechanism->western_blot ihc Immunohistochemistry (Apoptosis, Angiogenesis) mechanism->ihc conclusion Conclusion: Synergistic Anti-Tumor Effect western_blot->conclusion ihc->conclusion

Caption: A typical workflow for preclinical synergy assessment.

Conclusion

The dual inhibition of c-Met and VEGFR-2 by this compound provides a strong mechanistic rationale for its combination with standard chemotherapy agents like cisplatin and 5-FU. Preclinical data from analogous c-Met inhibitors in relevant cancer models support the potential for synergistic anti-tumor activity. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the preclinical evaluation of this compound in combination with chemotherapy. Further dedicated studies on this compound are warranted to confirm these synergistic effects and to elucidate the precise molecular mechanisms involved, which will be crucial for its potential clinical development in combination regimens.

References

Comparative Analysis of Golvatinib's Influence on Diverse Tumor Microenvironments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Golvatinib, a dual inhibitor of c-Met and VEGFR-2, and its effects on various tumor microenvironments. By examining key preclinical and clinical data, this document aims to offer an objective comparison with alternative therapeutic agents that target similar pathways, providing valuable insights for research and drug development.

Abstract

The tumor microenvironment (TME) presents a significant challenge in cancer therapy, influencing tumor progression, metastasis, and therapeutic resistance. This compound, by targeting both hepatocyte growth factor receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2), has the potential to modulate the TME through both anti-angiogenic and direct anti-tumor effects. This guide delves into the preclinical data on this compound's impact on key components of the TME, including immune cell infiltration and vascular architecture. A comparative analysis with other c-Met and VEGFR pathway inhibitors, such as Cabozantinib, Tepotinib, Capmatinib, Ramucirumab, and Bevacizumab, is presented to contextualize this compound's therapeutic potential. Detailed experimental protocols and visualizations of key signaling pathways are provided to support further research and development in this area.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that potently targets both c-Met and VEGFR-2 tyrosine kinases.[1] The dual inhibition of these pathways is a promising strategy in oncology, as both c-Met and VEGFR-2 are crucial mediators of tumor growth, invasion, and angiogenesis.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the proliferation and survival of tumor cells, while the VEGF/VEGFR-2 axis is a well-established driver of tumor angiogenesis. This compound has demonstrated the ability to inhibit the phosphorylation of both c-Met and VEGFR-2, leading to the suppression of tumor cell growth and angiogenesis in preclinical models.[2]

Comparative Analysis of Effects on the Tumor Microenvironment

The efficacy of anti-cancer agents is increasingly understood to be linked to their ability to modulate the complex TME. This section compares the effects of this compound and its alternatives on key aspects of the TME.

Angiogenesis and Vascular Normalization

A hallmark of solid tumors is the formation of an abnormal and leaky vasculature, which promotes tumor growth and metastasis while hindering the delivery of therapeutic agents.

This compound , in preclinical studies, has been shown to inhibit tumor angiogenesis.[2] In combination with the multi-kinase inhibitor Lenvatinib, this compound demonstrated a significant reduction in the CD31+ endothelial network in xenograft models.[3] Furthermore, this combination therapy led to a drastic reduction in the smooth muscle actin (SMA)+ pericyte network, suggesting an impact on vessel maturation and stability.[3]

Alternative Agents:

  • Bevacizumab , a monoclonal antibody against VEGF-A, is known to promote a transient "normalization" of the tumor vasculature, making it more efficient for drug delivery.[2]

  • Ramucirumab , a monoclonal antibody targeting VEGFR-2, directly inhibits the formation of new blood vessels.[4]

  • Cabozantinib , a multi-kinase inhibitor targeting MET, VEGFR2, and AXL, has been shown to inhibit tumor vascularization.[5]

Immune Cell Infiltration

The immune landscape within the TME is a critical determinant of therapeutic response. The ability of a drug to modulate the infiltration and function of various immune cell populations is a key area of investigation.

This compound , in combination with Lenvatinib, has been observed to decrease the infiltration of F4/80+ macrophages in a xenograft model.[3] Specifically, the combination therapy negated the Lenvatinib-induced increase in F4/80+Mrc1+ macrophages, a subset associated with a pro-tumoral M2 phenotype.[3] The combination also reduced the infiltration of Tie2-expressing macrophages (TEMs), a highly pro-angiogenic macrophage subset.[6] Data on the monotherapy effect of this compound on a broader range of immune cells, such as T lymphocytes and myeloid-derived suppressor cells (MDSCs), is limited in the currently available literature.

Alternative Agents:

  • Cabozantinib has been shown to create a more immune-permissive TME by increasing the infiltration of effector T cells and reducing the frequency of regulatory T cells (Tregs) and MDSCs.[7] It can also increase the sensitivity of tumor cells to T-cell-mediated killing.[7]

  • Lenvatinib has been shown to activate anti-tumor immunity by suppressing immunoinhibitory infiltrates in the TME of hepatocellular carcinoma.[8][9] It can also promote the infiltration of TCF1+ CD8+ T cells.[10]

  • Ramucirumab has been demonstrated to decrease the frequency of effector Tregs (eTregs) and PD-1 expression on CD8+ T cells within the tumor.[11]

  • Bevacizumab can promote the maturation of dendritic cells (DCs) and improve the infiltration and function of CD8+ cytotoxic T lymphocytes, while inhibiting the accumulation of MDSCs and tumor-associated macrophages (TAMs).[3]

Cytokine and Chemokine Modulation

Cytokines and chemokines within the TME play a pivotal role in orchestrating the immune response and influencing tumor growth.

Currently, there is limited specific data available on the modulation of cytokine and chemokine profiles by This compound monotherapy.

Alternative Agents:

  • Cabozantinib treatment has been associated with the induction of neutrophil-related chemokines (CCL11 and CXCL12) and T cell-related chemokines (CCL8 and CX3CL1) in the TME of a murine renal cell carcinoma model.[12][13]

  • Inhibition of the VEGF/VEGFR axis can modulate the expression of various cytokines and chemokines, contributing to a less immunosuppressive TME.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its alternatives on the tumor microenvironment based on available preclinical and clinical studies.

Table 1: Effect on Angiogenesis and Vascularization

DrugTarget(s)Model SystemKey FindingsReference
This compound c-Met, VEGFR-2K1/Ang2 and AN3CA xenograft modelsIn combination with Lenvatinib, reduced CD31+ endothelial network and SMA+ pericyte network.[3]
Bevacizumab VEGF-AVarious preclinical and clinical modelsPromotes transient vascular normalization.[2]
Ramucirumab VEGFR-2Various preclinical and clinical modelsInhibits tumor angiogenesis.[4]
Cabozantinib MET, VEGFR2, AXLPreclinical modelsReduces tumor vascularization.[5]

Table 2: Effect on Immune Cell Infiltration

DrugTarget(s)Model SystemImmune Cell PopulationEffectReference
This compound c-Met, VEGFR-2AN3CA xenograft modelF4/80+Mrc1+ MacrophagesIn combination with Lenvatinib, negated the increase induced by Lenvatinib.[3]
K1/Ang2 and AN3CA xenograft modelsTie2-expressing Macrophages (TEMs)In combination with Lenvatinib, inhibited infiltration.[6]
Cabozantinib MET, VEGFR2, AXLMurine tumor modelsEffector T cellsIncreased infiltration.[7]
Regulatory T cells (Tregs)Reduced frequency.[7]
Myeloid-Derived Suppressor Cells (MDSCs)Reduced frequency.[7]
Lenvatinib VEGFR, FGFR, etc.Hepatocellular carcinoma clinical samplesImmunoinhibitory cellsDownregulated.[8][9]
Orthotopic hepa1-6 mouse modelTCF1+ CD8+ T cellsPromoted infiltration.[10]
Ramucirumab VEGFR-2Advanced gastric cancer patientsEffector Regulatory T cells (eTregs)Significantly decreased in TILs.[11]
PD-1 on CD8+ T cellsSignificantly decreased in TILs.[11]
Bevacizumab VEGF-APreclinical and clinical modelsCD8+ T cellsEnhanced infiltration and function.[3]
Dendritic Cells (DCs)Promoted maturation.[3]
MDSCs and TAMsInhibited accumulation.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of anti-cancer agents.

  • Cell Culture: Tumor cells (e.g., K1/Ang2 or AN3CA) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old, are housed in a specific pathogen-free facility. All animal procedures must be approved by the Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 1 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with a digital caliper every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length × Width^2) / 2.

  • Drug Administration:

    • Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

    • Administer this compound or alternative agents orally or via intraperitoneal injection at the specified doses and schedule. The control group receives the vehicle.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry, flow cytometry).[3][14]

Immunohistochemistry (IHC)

This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize the expression and localization of specific proteins within the TME.

  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on positively charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0) and heating in a microwave or pressure cooker.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibody (e.g., anti-CD31 for endothelial cells, anti-SMA for pericytes, anti-CD8 for cytotoxic T cells, anti-PD-L1) at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize the nuclei.

    • Dehydrate, clear, and mount the slides with a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Scan the slides using a digital slide scanner.

    • Quantify the staining using image analysis software to determine the percentage of positive cells or staining intensity.[1][5][15]

Flow Cytometry

This protocol details the preparation of single-cell suspensions from tumors for the analysis of immune cell populations.

  • Tumor Dissociation:

    • Mince the freshly excised tumor tissue into small pieces.

    • Digest the tissue in an enzymatic solution (e.g., collagenase D and DNase I) for 30-60 minutes at 37°C with gentle agitation.

  • Single-Cell Suspension Preparation:

    • Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with FACS buffer (PBS containing 2% FBS).

  • Staining:

    • Count the cells and resuspend them at a concentration of 1 x 10^6 cells per 100 µL of FACS buffer.

    • Block Fc receptors with an anti-CD16/CD32 antibody.

    • Incubate the cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Ly6G, Ly6C) for 30 minutes on ice in the dark.

    • For intracellular staining (e.g., Foxp3 for Tregs), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.

  • Data Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using flow cytometry analysis software (e.g., FlowJo) to identify and quantify different immune cell populations based on their marker expression.[2][16][17][18]

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Golvatinib_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Angiogenesis Angiogenesis PI3K->Angiogenesis Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation PKC PKC PLCg->PKC Migration Migration PKC->Migration This compound This compound This compound->cMet This compound->VEGFR2

Caption: Mechanism of action of this compound.

Xenograft_Workflow start Tumor Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization endpoint Endpoint Reached monitoring->endpoint treatment Drug Administration (this compound or Vehicle) randomization->treatment treatment->monitoring analysis Tumor Excision and Analysis (IHC, Flow Cytometry, etc.) endpoint->analysis

Caption: Experimental workflow for xenograft studies.

Immune_Cell_Analysis_Workflow tumor Excised Tumor dissociation Enzymatic Dissociation tumor->dissociation suspension Single-Cell Suspension dissociation->suspension staining Antibody Staining suspension->staining acquisition Flow Cytometry Acquisition staining->acquisition analysis Data Analysis and Quantification acquisition->analysis

Caption: Workflow for immune cell analysis by flow cytometry.

Conclusion

This compound, as a dual inhibitor of c-Met and VEGFR-2, demonstrates the potential to impact the tumor microenvironment through its anti-angiogenic effects and modulation of certain immune cell populations, particularly in combination with other agents. The comparative analysis with alternative drugs highlights the diverse mechanisms by which targeting these pathways can influence the TME. While this compound shows promise, further investigation into its monotherapy effects on the broader immune landscape is warranted to fully elucidate its therapeutic potential. The provided data and protocols serve as a valuable resource for researchers and drug developers working to advance novel cancer therapies that effectively target the complex and dynamic tumor microenvironment.

References

Golvatinib's Impact on Downstream Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between c-Met inhibitors is critical for advancing cancer therapeutics. This guide provides an objective comparison of Golvatinib's impact on downstream signaling pathways relative to other prominent c-Met inhibitors, supported by experimental data and detailed methodologies.

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. This compound (E7050) is a potent, orally bioavailable dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades. This guide focuses on the comparative effects of this compound and other c-Met inhibitors, such as Crizotinib and Cabozantinib, on key downstream signaling pathways including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.

Comparative Analysis of Downstream Signaling Inhibition

The efficacy of c-Met inhibitors is often determined by their ability to suppress the phosphorylation of key downstream effector proteins. The following table summarizes the inhibitory concentrations (IC50) of this compound, Crizotinib, and Cabozantinib against c-Met and their reported effects on the phosphorylation of AKT, ERK, and STAT3.

InhibitorTarget(s)c-Met IC50 (nM)p-AKT Inhibitionp-ERK Inhibitionp-STAT3 InhibitionCell Lines Tested (Examples)
This compound c-Met, VEGFR2~1-14Reported Inhibition[1][2]Downregulation observed[2]Not explicitly detailedMKN45, EBC-1, Hs746T, SNU-5[1]
Crizotinib c-Met, ALK, ROS1~4-8Inhibition observed[3]Inhibition observed[3]Potent Inhibition[3]PANC-1, Hs746T[3][4]
Cabozantinib c-Met, VEGFR2, AXL, RET~1-5.4Potent Inhibition[5][6][7]Potent Inhibition[5][6]Inhibition observed786-0, A498, CRC explants[6][7]

Note: The inhibitory effects and IC50 values can vary depending on the cell line and experimental conditions. The data presented is a synthesis from multiple preclinical studies.

Signaling Pathways and Inhibition Mechanisms

The activation of c-Met by HGF triggers a cascade of intracellular signaling events. This compound and other inhibitors aim to block these signals at their origin.

cMet_Signaling cluster_membrane Cell Membrane cluster_inhibitors c-Met Inhibitors HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates JAK JAK c-Met->JAK Activates This compound This compound This compound->c-Met Inhibits Crizotinib Crizotinib Crizotinib->c-Met Inhibits Cabozantinib Cabozantinib Cabozantinib->c-Met Inhibits AKT AKT PI3K->AKT Activates Cell Survival\nProliferation Cell Survival Proliferation AKT->Cell Survival\nProliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\nDifferentiation Cell Proliferation Differentiation ERK->Cell Proliferation\nDifferentiation STAT3 STAT3 JAK->STAT3 Activates Gene Transcription\n(Survival, Proliferation) Gene Transcription (Survival, Proliferation) STAT3->Gene Transcription\n(Survival, Proliferation)

Caption: The c-Met signaling pathway and points of inhibition.

Upon binding of HGF, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like PI3K/AKT, RAS/MEK/ERK, and JAK/STAT. This compound, Crizotinib, and Cabozantinib all act by inhibiting the initial phosphorylation of c-Met, thereby preventing the activation of these critical signaling cascades that drive tumor growth and survival.

Experimental Protocols

To assess the impact of c-Met inhibitors on downstream signaling, a common and effective method is Western blot analysis. This technique allows for the quantification of protein expression and phosphorylation status.

Experimental Workflow: Comparative Western Blot Analysis

WB_Workflow Cell_Culture 1. Cell Culture (e.g., MKN45, Hs746T) Treatment 2. Treatment - Vehicle (Control) - this compound - Crizotinib - Cabozantinib Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-ERK, anti-p-STAT3, anti-total AKT, anti-total ERK, anti-total STAT3, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: A typical workflow for comparative Western blot analysis.

Detailed Methodologies
  • Cell Culture and Treatment:

    • Culture selected cancer cell lines (e.g., MKN45 gastric cancer cells with c-Met amplification) in appropriate media until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours prior to treatment.

    • Treat the cells with varying concentrations of this compound, Crizotinib, Cabozantinib, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, or 24 hours). In some experiments, stimulation with HGF may be performed to induce c-Met activation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), p-ERK (Thr202/Tyr204), p-STAT3 (Tyr705), total AKT, total ERK, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

    • Compare the relative phosphorylation levels between the different treatment groups.

Conclusion

This compound effectively inhibits the c-Met signaling pathway, leading to a reduction in downstream effector activation, particularly within the PI3K/AKT pathway. While direct, comprehensive comparative studies with other c-Met inhibitors are limited in the public domain, the available data suggests that this compound's potency is comparable to that of Crizotinib and Cabozantinib in inhibiting c-Met and its immediate downstream signaling. However, the multi-targeted nature of these inhibitors (this compound also targeting VEGFR2; Crizotinib targeting ALK and ROS1; Cabozantinib targeting VEGFR2, AXL, and RET) may lead to different overall anti-tumor effects and potential mechanisms of resistance. The provided experimental framework offers a robust starting point for researchers aiming to conduct their own comparative analyses of these and other c-Met inhibitors. Further head-to-head studies are warranted to fully elucidate the differential impact of these agents on the intricate network of c-Met downstream signaling.

References

Safety Operating Guide

Proper Disposal of Golvatinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Golvatinib (also known as E7050), a potent tyrosine kinase inhibitor used in cancer research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its handling as hazardous cytotoxic waste.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-grade gloves are required.

  • Gown: A disposable, lint-free, and non-permeable gown with a solid front and long sleeves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or if there is a risk of aerosolization.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize exposure risks.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of this compound waste is crucial. Do not mix it with regular trash, biohazardous waste (unless also contaminated with this compound), or other chemical waste streams. Specific color-coded containers are used to distinguish between different types of cytotoxic waste.

Step 1: Identify the Type of Waste

Categorize this compound waste into one of the following two categories:

  • Bulk this compound Waste: This includes unused or expired this compound powder or solutions, grossly contaminated items, and materials used to clean up spills. Any container holding more than 3% of its original volume of this compound is considered bulk waste.

  • Trace this compound Waste: This consists of items with minimal residual contamination. Examples include empty vials, syringes, pipette tips, and contaminated PPE (gloves, gowns, etc.) from routine handling. A container is considered "RCRA empty" and its contents as trace waste if it holds less than 3% of its original volume.

Step 2: Use the Correct Waste Containers
  • For Bulk this compound Waste:

    • Use a designated black hazardous waste container that is leak-proof and has a secure lid.

    • Label the container clearly with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • For Trace this compound Waste:

    • Sharps: Dispose of all needles, syringes, and other sharp objects contaminated with trace amounts of this compound in a yellow , puncture-resistant sharps container specifically designated for chemotherapy waste.

    • Non-Sharps: Place contaminated soft materials like gloves, gowns, and bench paper into a yellow chemotherapy waste bag.

Step 3: Decontamination of Empty Vials

While vials containing trace amounts of this compound should be disposed of as trace waste, it is good practice to decontaminate the exterior of the vials before disposal to prevent secondary contamination. Wipe the outside of the vial with a suitable decontamination solution (e.g., a high-pH solution, depending on institutional guidelines) followed by sterile water. The wipes used for decontamination should be disposed of as trace this compound waste.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Golvatinib_Disposal_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start This compound Waste Generated waste_type Determine Waste Type: Bulk or Trace Contamination? start->waste_type bulk_waste Bulk Waste (>3% original volume, spills, unused product) waste_type->bulk_waste Bulk trace_waste Trace Waste (<3% original volume, empty containers, used PPE) waste_type->trace_waste Trace black_container Place in BLACK Hazardous Waste Container bulk_waste->black_container is_sharp Is the waste a sharp? trace_waste->is_sharp final_disposal Arrange for pickup by approved Hazardous Waste Contractor for Incineration black_container->final_disposal yellow_sharps Place in YELLOW Chemotherapy Sharps Container is_sharp->yellow_sharps Yes yellow_bag Place in YELLOW Chemotherapy Waste Bag is_sharp->yellow_bag No yellow_sharps->final_disposal yellow_bag->final_disposal

This compound Waste Disposal Workflow

Quantitative Data on this compound

The following table summarizes the known hazard information for this compound.

ParameterDataReference
Chemical Formula C₃₃H₃₇F₂N₇O₄--INVALID-LINK--
Molar Mass 633.7 g/mol --INVALID-LINK--
Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects--INVALID-LINK--
Aquatic Toxicity Specific LC50/EC50 values are not publicly available. However, the H410 classification indicates a high level of toxicity to aquatic organisms.--INVALID-LINK--

Note on Aquatic Toxicity: The GHS classification "H410: Very toxic to aquatic life with long-lasting effects" generally implies that the substance has an acute toxicity (LC50 for fish, EC50 for crustaceans, or ErC50 for algae) of ≤ 1 mg/L. This underscores the critical importance of preventing this compound from entering aquatic environments through improper disposal.

Experimental Protocols and Signaling Pathways

This compound is a dual inhibitor of the c-Met and VEGFR-2 tyrosine kinases. Its mechanism of action involves blocking these signaling pathways, which are crucial for tumor cell growth, proliferation, and angiogenesis. While understanding this mechanism is vital for its application in research, it does not necessitate a unique disposal protocol beyond the standard guidelines for cytotoxic compounds. No specific experimental protocols that would alter these disposal procedures have been identified. The logical relationships for proper disposal are outlined in the workflow diagram above.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the potential hazards of this potent research compound.

Safeguarding Researchers: A Comprehensive Guide to Handling Golvatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent compounds like Golvatinib. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this cytotoxic agent.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to avoid inhalation, as well as contact with skin and eyes.[1] Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn with side-shields to protect against splashes.
Hand Protection Protective GlovesChemical-resistant gloves are mandatory. Double gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection Impervious ClothingA lab coat or gown made of a low-linting, impervious material should be worn.
Respiratory Protection Suitable RespiratorA respirator may be necessary when handling the powder form outside of a containment system or if there is a risk of aerosolization.

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination. The following step-by-step workflow should be implemented in the laboratory.

Operational Protocol for Handling this compound:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[1]

    • The storage area should be clearly labeled with appropriate hazard warnings.

  • Preparation and Experimentation:

    • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to prevent inhalation of dust.

    • Before handling, ensure all necessary PPE is correctly worn.

    • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

    • Do not eat, drink, or smoke in the designated handling area.[1]

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • Evacuate the area if the spill is large or if there is a risk of significant aerosolization.

    • For small spills, wear appropriate PPE (including respiratory protection) and contain the spill using a chemical spill kit.

    • Collect the spilled material and any contaminated absorbent materials into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Disposal Protocol:

  • Waste Segregation:

    • All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and containers, must be considered cytotoxic waste.

    • Segregate this waste from regular laboratory trash.

  • Waste Collection:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • For liquid waste containing this compound, use a dedicated, sealed container.

  • Final Disposal:

    • Dispose of all this compound waste through an approved hazardous waste disposal service.[1]

    • Follow all local, state, and federal regulations for the disposal of cytotoxic and chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

Golvatinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Receive this compound storage Inspect & Store Securely (-20°C Powder / -80°C Solution) start->storage ppe Don Appropriate PPE storage->ppe spill Spill Occurs storage->spill weigh Weigh Powder in Containment Hood ppe->weigh exposure Personal Exposure ppe->exposure dissolve Prepare Solution weigh->dissolve weigh->spill weigh->exposure experiment Conduct Experiment dissolve->experiment dissolve->spill dissolve->exposure decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill experiment->exposure segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste dispose Dispose via Approved Hazardous Waste Vendor segregate_waste->dispose spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.